1,3-Diacetoxy-2-(acetoxymethoxy)propane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPMEBLLUYTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430813 | |
| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-13-3 | |
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound is a derivative of glycerol ether.[1] Structurally, it is characterized by a propane backbone with an ether linkage at the central carbon and two acetoxy groups at the terminal positions.[1] At room temperature, it exists as a colorless to pale yellow, viscous liquid with a faint, ester-like odor.[1] It is soluble in organic solvents such as chloroform and methanol, but only sparingly soluble in water.[1][2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Registry Number | 86357-13-3 | [1][2][3][4][5] |
| Molecular Formula | C10H16O7 | [1][2][3][4][5] |
| Molecular Weight | 248.23 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow viscous liquid; Transparent to brown liquid | [1][6][7] |
| Boiling Point | 311 °C | [5][8][9][10] |
| Density | 1.177 g/cm³ | [4][5][8][9] |
| Flash Point | 134 °C | [4][5][8][9][10] |
| Solubility | Soluble in chloroform and methanol; Sparingly soluble in water | [1][2][10][11] |
| Storage | Store in a cool, dry place.[1] Recommended storage at 2°C - 8°C, protected from light, or at -20°C.[2][4] | [1][2][4] |
Synonyms
This compound is also known by several synonyms, including:
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the acetylation of glycerol formal, which is derived from the reaction of glycerol with formaldehyde.[3] This process is favored for its directness and suitability for large-scale production.[3]
The compound's reactivity is centered around its ester and acetal linkages, which can be cleaved through hydrolysis in the presence of an acid or base catalyst.[3] This hydrolytic cleavage is a key step in deprotecting the glycerol backbone during multi-step organic syntheses.[3]
Application in Ganciclovir Synthesis
The most significant application of this compound is as a crucial precursor in the industrial synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[2][3]
Experimental Protocol: Synthesis of Ganciclovir Intermediate
The synthesis of the Ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir), from this compound is a well-established process. The following is a representative experimental protocol derived from patent literature:
Materials:
-
Diacetyl guanine
-
This compound
-
p-Toluene sulfonic acid monohydrate (catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for crystallization)
-
Toluene (for crystallization)
Procedure:
-
A mixture of diacetyl guanine, this compound, and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide is heated to 90-100°C.
-
The reaction mixture is stirred continuously at this temperature for approximately 40-63 hours.
-
Upon completion of the reaction, the solvent (DMF) is removed under vacuum, yielding a dark brown syrup.
-
The syrup is dissolved in methanol with heating.
-
The solution is then cooled to 0-5°C and stirred for at least one hour to induce crystallization of the N-7 isomer byproduct.
-
The crystalline N-7 isomer is removed by filtration.
-
The solvent is completely removed from the filtrate.
-
Methanol and toluene are added to the residue, and the mixture is heated to 60°C and then cooled to 5°C to crystallize the desired N-9 isomer (Triacetylganciclovir).
-
The crystalline product is filtered, washed with a mixture of methanol and toluene, and dried.
This intermediate, triacetylganciclovir, is then subjected to hydrolysis, typically under basic conditions, to remove the acetyl protecting groups and yield the active pharmaceutical ingredient, Ganciclovir.[1]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques used for the purity determination and assay of this compound.[1] These methods allow for high-resolution separation from starting materials, byproducts, and degradation products.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the Ganciclovir intermediate using this compound.
Caption: Workflow for the synthesis of Triacetylganciclovir.
As this compound is a synthetic intermediate, there are no known biological signaling pathways in which it is directly involved. Its biological relevance is derived from its role as a precursor to the antiviral drug Ganciclovir. The logical relationship in its primary application is therefore best represented by the experimental workflow of the synthesis.
Caption: Logical flow from precursor to active drug.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 5. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scbt.com [scbt.com]
- 8. 1,3-Diacetoxy-2-(Acetoxymethoxy) Propane CAS: 86357-13-3, CasNo.86357-13-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 9. haihangchem.com [haihangchem.com]
- 10. 86357-13-3 | this compound | Esters | Ambeed.com [ambeed.com]
- 11. Cas 86357-13-3,this compound | lookchem [lookchem.com]
Structure Elucidation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the synthesis of the antiviral drug Ganciclovir. This document outlines the predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats for straightforward interpretation. Detailed experimental protocols for the synthesis and characterization of this compound are also provided. Furthermore, a logical workflow for its structure elucidation is presented using a Graphviz diagram, offering a visual representation of the process from synthesis to structural confirmation.
Introduction
This compound (CAS No. 86357-13-3) is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor in the manufacture of Ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV) infections.[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details the analytical methodologies employed to confirm the structure of this compound.
Chemical Structure:
Molecular Formula: C₁₀H₁₆O₇[2][3][4]
Molecular Weight: 248.23 g/mol [1][2][3][4]
Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar functional groups and have not been experimentally verified from the available search results.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | d | 4H | -CH₂-OAc |
| ~3.90 | m | 1H | -CH-O- |
| ~5.30 | s | 2H | -O-CH₂-O- |
| ~2.10 | s | 6H | -C(=O)CH₃ (from diacetoxy) |
| ~2.15 | s | 3H | -C(=O)CH₃ (from acetoxymethoxy) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | -C=O (ester) |
| ~170.0 | -C=O (acetal) |
| ~95.0 | -O-CH₂-O- |
| ~75.0 | -CH-O- |
| ~62.0 | -CH₂-OAc |
| ~21.0 | -C(=O)CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1230 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether/acetal) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 248 | Low | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - OAc]⁺ |
| 147 | High | [M - CH₂OAc - H]⁺ |
| 103 | High | [AcOCH₂CH(O)]⁺ |
| 73 | Moderate | [O-CH₂-OAc]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the acetylation of glycerol formal, a common synthetic route described in the literature.[2]
Materials:
-
Glycerol formal (mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (3.5 equivalents) to the solution.
-
Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Infrared (IR) Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Apply a small drop of the neat liquid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 m/z
-
Scan Speed: 1000 amu/s
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structure elucidation of this compound and its role in a key synthetic pathway.
Caption: Workflow for the synthesis and structure elucidation of this compound.
References
physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxy propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxypropane, a key intermediate in the synthesis of antiviral medications. This document collates available data on its molecular structure, physicochemical characteristics, and its significant role in pharmaceutical manufacturing. While detailed experimental protocols are proprietary and not publicly available, this guide presents a logical workflow for its synthesis based on established chemical principles.
Introduction
2-Acetoxymethoxy-1,3-diacetoxypropane, also known by various synonyms such as 1,3-Diacetoxy-2-(acetoxymethoxy)propane and Triacetyl Methoxyglycerin, is a complex organic molecule primarily utilized as a precursor in the industrial production of Ganciclovir.[1] Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1] The strategic placement of acetoxy and acetoxymethoxy groups in 2-Acetoxymethoxy-1,3-diacetoxypropane makes it a valuable building block in multi-step organic syntheses.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Acetoxymethoxy-1,3-diacetoxypropane is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid; white crystalline powder | [2][3][4] |
| Odor | Mild, slightly fruity, ester-like | [2][3] |
| Boiling Point | 311 °C at 760 mmHg | [3][5][6] |
| Flash Point | 134 °C | [3][7] |
| Density | 1.177 g/cm³ to 1.2 g/cm³ | [3][5] |
| Refractive Index | 1.439 | [3][4][5] |
| Vapor Pressure | 0.001 mmHg at 25 °C | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |
| Storage Temperature | Room temperature; 2°C - 8°C, protect from light | [6] |
Table 2: Molecular and Structural Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₇ | [2][3][8] |
| Molecular Weight | 248.23 g/mol | [3][7][8] |
| IUPAC Name | [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | [8] |
| CAS Registry Number | 86357-13-3 | [2][3][9] |
| InChI Key | DUOPMEBLLUYTNT-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CC(=O)OCC(COC(=O)C)OCOC(=O)C | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 7 | [8] |
| Rotatable Bond Count | 10 | [8] |
| Topological Polar Surface Area | 88.1 Ų | [8] |
| Monoisotopic Mass | 248.08960285 g/mol | [8] |
Synthesis and Experimental Workflow
While specific, detailed industrial synthesis protocols for 2-Acetoxymethoxy-1,3-diacetoxypropane are proprietary, the literature suggests a multi-step organic synthesis process.[2] This typically involves the protection of hydroxyl groups and the introduction of the acetoxymethoxy moiety. Purification is generally achieved through column chromatography or recrystallization techniques.[2]
A logical workflow for the synthesis is depicted below. This diagram illustrates the conceptual steps involved in the preparation of this key intermediate.
Caption: Conceptual synthesis workflow.
Role in Ganciclovir Synthesis
The primary application of 2-Acetoxymethoxy-1,3-diacetoxypropane is as a crucial intermediate in the synthesis of Ganciclovir.[1][10][9] The synthesis involves a condensation reaction of 2-Acetoxymethoxy-1,3-diacetoxypropane with a protected guanine derivative.[1] The acetoxy groups in the molecule serve as protecting groups, which are later removed through hydrolysis to yield the final active pharmaceutical ingredient.[1]
Below is a diagram illustrating the logical relationship of 2-Acetoxymethoxy-1,3-diacetoxypropane in the Ganciclovir synthesis pathway.
Caption: Ganciclovir synthesis pathway.
Safety and Handling
While comprehensive toxicological data is limited, available information suggests that 2-Acetoxymethoxy-1,3-diacetoxypropane has low acute toxicity.[2] However, it is considered moderately hazardous and can cause skin and eye irritation.[3] Prolonged or repeated exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.[3] It is incompatible with strong acids, bases, and oxidizing agents.[2]
Conclusion
2-Acetoxymethoxy-1,3-diacetoxypropane is a vital chemical intermediate with well-defined physical and chemical properties. Its primary significance lies in its role as a precursor for the synthesis of the antiviral drug Ganciclovir. This guide provides a consolidated resource for researchers and professionals in the field of drug development, summarizing the available technical data for this important compound. Further research into its synthetic methodologies and potential applications could open new avenues in medicinal chemistry.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. CAS#:86357-13-3 | 2-(Acetoxymethoxy)-1,3-propanediyl diacetate | Chemsrc [chemsrc.com]
- 6. This compound | 86357-13-3 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | 86357-13-3 [chemicalbook.com]
- 10. This compound | 86357-13-3 | FD32703 [biosynth.com]
The Pivotal Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key organic compound whose significance is primarily defined by its role as a critical precursor in the synthesis of potent antiviral medications, rather than through a direct biological mechanism of action. This technical guide elucidates the core function of this compound, focusing on its application in the chemical synthesis of Ganciclovir, a vital therapeutic agent for treating cytomegalovirus (CMV) infections. This document provides a comprehensive overview of the synthetic pathways, relevant experimental protocols, and physicochemical properties of this compound, tailored for professionals in the fields of chemical and pharmaceutical research and development.
Introduction: A Precursor, Not a Protagonist
Extensive research reveals that this compound does not exhibit a direct pharmacological mechanism of action within biological systems.[1] Its primary and well-documented role is that of a crucial building block in the industrial synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[1] Ganciclovir's therapeutic effect stems from its conversion to a triphosphate form within virus-infected cells, which then competitively inhibits viral DNA polymerase, thereby halting viral replication.[1] this compound serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine, a feature essential for its recognition and activation by viral enzymes.[1] The acetoxy groups on the precursor molecule act as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 86357-13-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₆O₇ | [1][2][3][4] |
| Molecular Weight | 248.23 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless to light yellow oily liquid or white crystalline powder | [5][6][7] |
| Density | 1.177 - 1.178 g/cm³ | [1][5] |
| Boiling Point | 310.9 - 311 °C at 760 mmHg | [1][5][7] |
| Flash Point | 133.59 - 134 °C | [1][5] |
| Solubility | Soluble in Chloroform, Methanol | [2][7] |
| Storage | Store at -20°C or between 2°C - 8°C, protected from light | [2] |
Core "Mechanism of Action": A Chemical Synthesis Perspective
The "mechanism of action" of this compound is its chemical reactivity and utility as a key intermediate in the synthesis of Ganciclovir. The primary synthetic route involves the acetylation of glycerol formal.[1] This compound provides the necessary acyclic side chain for the final drug molecule.
Synthesis of Ganciclovir via Transpurination
A well-established method for the synthesis of Ganciclovir from this compound involves a transpurination reaction.[8][9] This process entails the attachment of the acyclic side chain from the precursor to a purine base, typically a protected guanine derivative.
The overall synthetic workflow can be visualized as follows:
This reaction proceeds through the formation of an intermediate, N2,9-diacetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine, also known as triacetylganciclovir.[1] Subsequent deacetylation yields the final active pharmaceutical ingredient, Ganciclovir.[8][9]
Experimental Protocols
Synthesis of Ganciclovir via Transpurination of Tetraacetylguanosine
This protocol is based on the work of Boryski and Golankiewicz.[9]
Materials:
-
Fully acetylated guanosine
-
This compound
-
p-Toluenesulfonic acid
-
Chlorobenzene (refluxing)
-
Aqueous ammonia
Procedure:
-
A mixture of fully acetylated guanosine, this compound, and a catalytic amount of p-toluenesulfonic acid is refluxed in chlorobenzene for approximately 2 hours.[9]
-
During this transpurination reaction, the acyclic side chain from this compound is transferred to the guanine base, forming triacetylganciclovir.[8][9]
-
The reaction also yields side products, including tetra-O-acetyl-β-D-ribofuranose and the 7-regioisomer of triacetylganciclovir.[8]
-
The desired 9-isomer can be maximized through thermal 7 ⇆ 9 isomerization.[8][9]
-
Following the transpurination, the resulting triacetylganciclovir is subjected to deacetylation.
-
This is achieved by treating the intermediate with aqueous ammonia, which removes the acetyl protecting groups.[8][9]
-
The final product, Ganciclovir, is then isolated and purified.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and assay of this compound.[1] A reverse-phase LC-MS/MS method has also been developed for the trace-level quantification of this compound as a genotoxic impurity in valganciclovir hydrochloride.[8]
Exemplary LC-MS/MS Conditions: [8]
-
Column: Acquity bridged ethylene hybrid C18 reverse phase column (100 mm × 4.6 mm × 1.7 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic (50:50 v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 3 μL
-
Oven Temperature: Ambient
-
Autosampler Temperature: 5°C
-
Run Time: 3.0 min
-
Retention Time of Analyte: Approximately 1.830 min
Logical Relationships in Synthesis
The synthesis of Ganciclovir from this compound involves a series of logical chemical transformations. The role of each component and step is crucial for the successful formation of the final product.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, not for any inherent biological activity, but for its indispensable role as a precursor in the synthesis of Ganciclovir. Its "mechanism of action" is fundamentally a chemical one, enabling the efficient and controlled construction of the acyclic nucleoside analog structure that is central to Ganciclovir's antiviral efficacy. A thorough understanding of its physicochemical properties, synthetic applications, and the associated experimental protocols is therefore essential for professionals engaged in the development and manufacturing of this important antiviral therapeutic.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Triacetyl Methoxyglycerin (CAS Number 86357-13-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triacetyl methoxyglycerin, with the CAS number 86357-13-3, is a pivotal chemical intermediate primarily recognized for its essential role in the synthesis of potent antiviral medications, most notably Ganciclovir and its prodrug, Valganciclovir. This document provides an in-depth technical overview of Triacetyl methoxyglycerin, including its chemical and physical properties, a detailed experimental protocol for its application in Ganciclovir synthesis, and available safety and toxicity data. While the direct biological activity and specific signaling pathway interactions of Triacetyl methoxyglycerin itself are not documented, its significance in medicinal chemistry is intrinsically linked to the mechanism of action of the active pharmaceutical ingredients it helps produce.
Chemical and Physical Properties
A summary of the key physicochemical properties of Triacetyl methoxyglycerin is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 86357-13-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Molecular Formula | C₁₀H₁₆O₇ | [2][3][5][6][11][12][13][14] |
| Molecular Weight | 248.23 g/mol | [2][3][5][6][11][12][13] |
| IUPAC Name | [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | [13] |
| Synonyms | 1,3-Diacetoxy-2-(acetoxymethoxy)propane, 2-Acetoxymethoxy-1,3-propanediol diacetate | [1][7] |
| Appearance | White crystalline powder or colorless liquid | [1] |
| Boiling Point | 311 °C | [1][2] |
| Flash Point | 134 °C | [1][2][3] |
| Density | 1.177 g/cm³ | [1][3] |
| Refractive Index | 1.439 | [1] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Storage Temperature | 2°C - 8°C, protect from light | [3][7][9] |
Role in Antiviral Drug Synthesis
Triacetyl methoxyglycerin is a critical building block in the industrial production of Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[15] It serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine.[15] This structural similarity is fundamental to the drug's mechanism of action, which involves its conversion to a triphosphate form within infected cells, subsequently inhibiting viral DNA polymerase and halting viral replication.[2] The acetoxy groups in Triacetyl methoxyglycerin act as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[15]
The synthesis of Ganciclovir from Triacetyl methoxyglycerin primarily involves a condensation reaction with a protected guanine derivative, such as 2,9-diacetylguanine.[2] This reaction is a key step in several patented and published synthetic routes to Ganciclovir and its prodrug, Valganciclovir.[2][4]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of Triacetylganciclovir, an intermediate that is subsequently hydrolyzed to Ganciclovir. This protocol is based on procedures outlined in the scientific literature and patents.[3][5]
Materials:
-
2,9-diacetylguanine
-
This compound (Triacetyl methoxyglycerin)
-
Boron trifluoride dimethyl ether or p-Toluenesulfonic acid monohydrate
-
N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Microwave reactor (optional, as described in some protocols)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (a microwave reactor can be used for enhanced reaction rates), combine 2,9-diacetylguanine (1.0 equivalent), this compound (2.5 to 3.0 equivalents), and an appropriate solvent such as N,N-dimethylacetamide or N,N-dimethylformamide.[5]
-
Catalyst Addition: Add a catalytic amount of a Lewis acid or a strong acid, such as boron trifluoride dimethyl ether (0.2 equivalents) or p-toluenesulfonic acid monohydrate.[2][5]
-
Condensation Reaction: Heat the reaction mixture to a temperature between 80 °C and 100 °C.[5][7] The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and can take from 10 to 42 hours for completion.[2][5]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.[5]
-
Purification: Add ethyl acetate to the residue and reflux for 1 hour. Cool the mixture to 0-5 °C and maintain this temperature for 2-3 hours to precipitate the product.[5]
-
Filtration and Drying: Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield triacetylganciclovir.[5]
-
Hydrolysis to Ganciclovir: The resulting triacetylganciclovir is then hydrolyzed using a base, such as potassium hydroxide solution, followed by neutralization with an acid (e.g., hydrochloric or acetic acid) to yield the final product, Ganciclovir.[3][5]
Visualization of Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Ganciclovir, highlighting the role of Triacetyl methoxyglycerin.
Caption: Synthetic pathway of Ganciclovir from key reactants.
Safety and Toxicity
Based on available safety data sheets, Triacetyl methoxyglycerin is considered moderately hazardous and should be handled with appropriate personal protective equipment. It can cause skin and eye irritation.[1] The table below summarizes the available acute toxicity data.
| Test | Species | Route | Value | Guideline |
| LD50 | Rat (male and female) | Oral | > 2,000 mg/kg | OECD Test Guideline 401 |
| LC50 | Rat (male and female) | Inhalation (4h) | > 1.721 mg/l (aerosol) | OECD Test Guideline 403 |
| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (4h) | OECD Test Guideline 404 |
| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 |
| Germ Cell Mutagenicity | In vitro (Chinese hamster lung cells) | - | Positive results in some tests | OECD Test Guideline 473 |
| Germ Cell Mutagenicity (Ames test) | S. typhimurium | - | Negative | OECD Test Guideline 471 |
It is important to note that while some in vitro tests for mutagenicity were positive, the Ames test was negative. As with all chemicals, it should be handled in accordance with good industrial hygiene and safety practices.
Conclusion
Triacetyl methoxyglycerin (CAS 86357-13-3) is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of the antiviral drug Ganciclovir. While it does not possess known direct biological activity or engage in specific signaling pathways, its chemical properties and reactivity are crucial for the efficient and large-scale production of this vital medication. This guide provides researchers and drug development professionals with a consolidated resource of its physicochemical properties, a detailed synthetic protocol, and essential safety information to facilitate its safe and effective use in research and manufacturing. Further research could focus on optimizing the synthesis processes involving this intermediate to improve yields and reduce impurities.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. An Improved Process For The Preparation Of Valganciclovir [quickcompany.in]
- 5. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 6. CN102702199A - Method for preparing ganciclovir - Google Patents [patents.google.com]
- 7. US20040102628A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
- 13. 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. scribd.com [scribd.com]
- 15. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis Reactions of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key synthetic intermediate, primarily recognized for its role in the production of the antiviral drug Ganciclovir.[1] The hydrolysis of this compound is a critical deprotection step, cleaving its ester and acetal linkages to yield a glycerol backbone. This guide provides a comprehensive overview of the hydrolysis reactions of this compound, including detailed experimental protocols derived from analogous chemical transformations, data presentation tables for key reaction parameters, and visualizations of the reaction pathway and experimental workflow.
Introduction
This compound is a complex glycerol derivative featuring two acetate ester groups at the 1 and 3 positions and an acetoxymethyl ether at the 2 position. Its utility is most prominent in the pharmaceutical industry as a precursor in the synthesis of Ganciclovir, an essential medication for treating cytomegalovirus (CMV) infections.[1] The hydrolysis of this intermediate is a fundamental process for removing the protecting acetyl and acetoxymethyl groups, a common strategy in multi-step organic syntheses.[1] This reaction can be catalyzed by either acids or bases, with the complete hydrolysis yielding 1,3-dihydroxy-2-(hydroxymethoxy)propane.[1]
Reaction Mechanism and Products
The hydrolysis of this compound involves the cleavage of both its ester and acetal functional groups. The reaction proceeds sequentially, with the three acetyl groups and the acetoxymethyl group being removed to ultimately yield the fully deprotected polyol.
Under basic conditions , the process is known as saponification, where hydroxide ions attack the carbonyl carbons of the ester and acetoxymethyl groups. This is an irreversible process that initially forms carboxylate salts (acetate) and the polyol.[1] Subsequent acidification is necessary to protonate the alkoxide and carboxylate ions to yield the final hydroxyl and carboxylic acid products.
Under acidic conditions , the hydrolysis is a reversible reaction, representing the reverse of Fischer esterification.[1] Protons catalyze the cleavage of the ester and acetal linkages by protonating the carbonyl and ether oxygens, making them more susceptible to nucleophilic attack by water.
The final product of complete hydrolysis is 1,3-dihydroxy-2-(hydroxymethoxy)propane, along with acetic acid (under acidic conditions) or acetate salts (under basic conditions) and formaldehyde (from the acetoxymethyl group).
Quantitative Data
While specific kinetic and yield data for the hydrolysis of this compound is not extensively published, the following table outlines the key quantitative parameters that are critical for the evaluation and optimization of this reaction, based on studies of similar compounds. Researchers should aim to populate such a table during experimental work.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Catalyst | p-Toluenesulfonic acid, HCl | NaOH, KOH, NaOMe | Esterase |
| Solvent | Water/Organic Co-solvent | Methanol, Ethanol, Water | Aqueous Buffer |
| Temperature (°C) | 50 - 100 | 0 - Room Temperature | 25 - 37 |
| Reaction Time | 1 - 12 hours | 30 min - 4 hours | 1 - 24 hours |
| Yield (%) | Variable, equilibrium-driven | Typically high (>90%) | Variable, substrate-dependent |
| Key Intermediates | Partially deprotected polyols | Partially deprotected polyols | Partially deprotected polyols |
| Byproducts | Acetic Acid | Acetate Salts | Acetic Acid |
Experimental Protocols
Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from general procedures for the hydrolysis of acetoxymethyl esters.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Dioxane (reagent grade)
-
2 M Potassium Hydroxide (KOH) in water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and methanol (1:1 v/v).
-
To the stirred solution, add 2 M aqueous potassium hydroxide (3.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol and dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dihydroxy-2-(hydroxymethoxy)propane.
-
Purify the product by column chromatography on silica gel if necessary.
Acid-Catalyzed Hydrolysis
This protocol is based on general methods for the deprotection of acetylated polyols.
Materials:
-
This compound
-
Methanol
-
Amberlite IR-120 (H+ form) resin or p-toluenesulfonic acid
-
Sodium bicarbonate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of Amberlite IR-120 resin (or p-toluenesulfonic acid, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using resin, filter off the catalyst. If using a soluble acid, neutralize the mixture with solid sodium bicarbonate until effervescence ceases.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography to isolate 1,3-dihydroxy-2-(hydroxymethoxy)propane.
Visualizations
Reaction Pathway
Caption: Hydrolysis pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for the hydrolysis of this compound.
Conclusion
The hydrolysis of this compound is a crucial transformation in the synthesis of Ganciclovir. While specific, detailed studies on this particular reaction are sparse, established principles of ester and acetal hydrolysis provide a strong foundation for developing effective deprotection protocols. This guide offers a starting point for researchers by consolidating relevant chemical principles, providing adaptable experimental procedures, and visualizing the key processes involved. Further research to quantify the kinetics and optimize the yields of this reaction will be valuable for improving the efficiency of synthetic routes that utilize this important intermediate.
References
Solubility Profile of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the synthesis of the antiviral drug ganciclovir. While specific quantitative solubility data is not widely published, this document synthesizes available information on its qualitative solubility, provides a general experimental protocol for determining solubility, and illustrates its role in synthetic pathways.
Physicochemical Properties
This compound (CAS No. 86357-13-3) is a derivative of glycerol. Its lipophilic nature, owing to the presence of three acetyl groups, suggests good solubility in a range of organic solvents. This characteristic is advantageous for its application in organic synthesis, particularly under anhydrous conditions.
Qualitative Solubility Data
Based on available literature and chemical supplier data, the solubility of this compound in various organic solvents is summarized below. It is important to note that this information is qualitative.
| Solvent | Solubility | Notes |
| Chloroform | Soluble | Explicitly mentioned in technical data sheets. |
| Methanol | Soluble | Explicitly mentioned in technical data sheets. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Used as a solvent in the synthesis of triacetylganciclovir from this intermediate. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Used as a solvent in the synthesis of ganciclovir precursors. |
| Ethyl Acetate | Likely Soluble | Used in the workup and purification steps of reactions involving this compound. |
| Water | Sparingly Soluble | Expected due to its lipophilic character. |
Experimental Protocol for Solubility Determination
While a specific standardized protocol for this compound is not available in the public domain, the following general method can be employed to quantitatively determine its solubility in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a calibrated Gas Chromatography (GC) system.
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid/liquid phase should be clearly visible.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature, avoiding any undissolved material.
-
To ensure the removal of any suspended microparticles, filter the collected supernatant through a chemically compatible syringe filter into a clean, dry vial.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same analytical conditions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).
-
Role in Ganciclovir Synthesis
This compound is a crucial building block in the chemical synthesis of ganciclovir. The following diagram illustrates a generalized workflow for this process.
An In-depth Technical Guide on the Stability and Degradation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key acyclic glycerol derivative primarily utilized as a crucial intermediate in the synthesis of antiviral nucleoside analogs, most notably Ganciclovir and its prodrug, Valganciclovir.[1] Its chemical stability is a critical parameter that influences the purity of the final active pharmaceutical ingredient (API) and the overall efficiency of the synthesis process. This technical guide provides a comprehensive overview of the stability and degradation of this compound, detailing its degradation pathways, factors influencing its stability, and methodologies for its analysis. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals where this compound is a key precursor.
Chemical and Physical Properties
This compound is a colorless to pale yellow viscous liquid with a faint ester-like odor.[2] It is soluble in organic solvents such as chloroform and methanol.[3][4] While generally stable under standard ambient conditions, it is susceptible to degradation under specific environmental stressors.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₇ | [5][6][7] |
| Molecular Weight | 248.23 g/mol | [3][4][5][6][7] |
| CAS Number | 86357-13-3 | [1][3][4][5][6][7] |
| Appearance | Colorless to pale yellow viscous liquid/white crystalline powder | [2][8] |
| Solubility | Soluble in Chloroform, Methanol | [3][4] |
| Storage Temperature | -20°C or sealed in dry, room temperature | [3][4][9] |
Degradation Pathways and Mechanisms
The degradation of this compound is primarily driven by the hydrolysis of its ester and acetal functional groups. This process can be catalyzed by acids, bases, or enzymes.
Hydrolytic Degradation
Hydrolysis involves the cleavage of the ester and acetoxymethoxy linkages.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester groups and the ether oxygen of the acetal group are protonated, making them more susceptible to nucleophilic attack by water. The hydrolysis of acetals proceeds through the formation of a hemiacetal intermediate, which then breaks down to an aldehyde (formaldehyde in this case) and an alcohol.[2][8] The ester groups are hydrolyzed to carboxylic acids (acetic acid) and alcohols.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester linkages are irreversibly cleaved through nucleophilic attack by a hydroxide ion, forming a carboxylate salt (acetate) and an alcohol.[10] This process is generally faster and more efficient for ester hydrolysis than the acid-catalyzed route.[10] Acetals are generally stable in basic solutions.[5]
The complete hydrolysis of this compound yields glycerol, acetic acid, and formaldehyde as the final degradation products.
Hydrolysis Degradation Pathway of this compound.
Enzymatic Degradation
The acetoxymethyl ester group is a known substrate for cellular esterases.[3] In biological systems, such as in plasma, esterases can rapidly cleave the ester bonds, leading to the release of the corresponding alcohol and carboxylic acid.[11][12] This enzymatic hydrolysis is a key consideration for any potential in vivo applications or exposure. The rate of hydrolysis can be very rapid, with half-lives on the order of minutes in plasma for some acetoxymethyl-containing probes.[11]
Thermal Degradation
Thermal stability data for this compound is limited. One source suggests it is stable up to 134°C, beyond which decomposition may occur, though specific degradation products have not been detailed.[1]
Oxidative Degradation
While not extensively studied for this specific molecule, compounds with ether and ester functionalities can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to fully characterize this degradation pathway.
Quantitative Stability Data (Representative)
| Compound Type | Condition | Half-life (t½) | Reference |
| Acetoxymethyl-containing probes | Diluted porcine plasma | < 1 to 10 minutes | [11] |
| Benzylidene acetals | pH 5 buffer | ~70 hours | [8] |
| Acyclic ketals | pH 5 buffer | ~425 hours | [13] |
| Ester Prodrugs of Niflumic Acid | pH 1.3 (SGF) | Variable (rapid) | [14] |
| Ester Prodrugs of Niflumic Acid | pH 7.4 (phosphate buffer) | More stable than at pH 1.3 | [14] |
| Ester Prodrugs of Niflumic Acid | Human plasma | Rapid hydrolysis | [14] |
Note: This data is for representative compounds and should be used for estimation purposes only. Specific stability studies for this compound are required for accurate assessment.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting a forced degradation study on this compound, based on ICH guidelines.[1][3][5][10]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Validated HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).[6]
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate at room temperature.
-
Withdraw samples at various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep control samples protected from light.
-
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC-MS/MS method (see section 4.2 for a representative method).
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using mass spectrometry.
-
Assess the mass balance to ensure all major degradation products are accounted for.
-
Experimental Workflow for Forced Degradation Study.
Stability-Indicating HPLC-MS/MS Method
The following method is adapted from a published procedure for the analysis of this compound as a genotoxic impurity in Valganciclovir hydrochloride.[6]
| Parameter | Condition |
| Chromatographic System | Liquid Chromatography–Quadrupole Time of Flight–Tandem Mass Spectrometry (LC-QTOF-MS/MS) |
| Column | Acquity Bridged Ethylene Hybrid C18 (100 mm × 4.6 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 50:50 (v/v) of Mobile Phase A and B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | Ambient |
| Autosampler Temperature | 5°C |
| Run Time | 3.0 min |
| Diluent | Water:Methanol (30:70 v/v) |
| Detection | Mass Spectrometry (specific parent and fragment ions to be monitored) |
Note: This method should be validated for its stability-indicating properties by demonstrating specificity, linearity, accuracy, precision, and robustness in the presence of degradation products.
Signaling Pathways and Biological Relevance
As an intermediate in chemical synthesis, this compound itself is not known to be involved in any specific biological signaling pathways. Its primary biological relevance stems from its role as a precursor to Ganciclovir.[1] Ganciclovir, once administered, is converted to its active triphosphate form within virus-infected cells, which then inhibits viral DNA polymerase, thereby halting viral replication.[1]
The degradation of this compound to release formaldehyde is of toxicological interest. Formaldehyde is a known endogenous compound but is also a potential carcinogen at high concentrations.[7] However, the amount of formaldehyde released from prodrugs is generally considered to be minimal compared to endogenous production and is unlikely to cause systemic toxicity.[7][15]
Conclusion
This compound is a moderately stable compound that is susceptible to degradation primarily through hydrolysis of its ester and acetal linkages. This degradation is accelerated by acidic, basic, and enzymatic conditions. Understanding the stability profile of this key synthetic intermediate is essential for ensuring the quality and purity of the final pharmaceutical products derived from it. The provided experimental protocols offer a framework for conducting thorough stability and degradation studies. Further research to quantify the degradation kinetics under various conditions would be beneficial for optimizing manufacturing processes and storage conditions.
References
- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Multifaceted Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Pharmaceutical Synthesis and Beyond: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key chemical intermediate with significant applications in the pharmaceutical industry. Primarily recognized for its crucial role in the synthesis of the antiviral drug ganciclovir, this compound also finds utility in other industrial sectors. This document, intended for researchers, scientists, and drug development professionals, consolidates available data on its applications, experimental protocols, and physical and chemical properties.
Core Application: Synthesis of Ganciclovir
This compound is a pivotal precursor for the acyclic side chain of ganciclovir, a potent antiviral medication effective against cytomegalovirus (CMV) infections.[1] The synthesis of ganciclovir utilizing this intermediate is a well-established chemical process. It primarily involves the condensation of this compound with a protected guanine derivative, most commonly N,N-diacetylguanine.[1]
The acetoxy groups within this compound function as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[1] The reaction proceeds via the formation of an intermediate, N²,9-diacetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine, also known as triacetylganciclovir.[1] Subsequent hydrolysis of this intermediate under basic conditions removes the acetyl protecting groups, yielding the final active pharmaceutical ingredient, ganciclovir.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling and application in synthesis. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₇ | [2][3] |
| Molecular Weight | 248.23 g/mol | [2][3] |
| Appearance | Transparent to brown liquid or white crystalline powder | [2][4][5] |
| Boiling Point | 311 °C | [5][6] |
| Flash Point | 134 °C | [5][6] |
| Density | 1.177 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Methanol | [6] |
| Storage Temperature | 2°C - 8°C, protected from light |
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis of ganciclovir from this compound, based on information from various patents. Researchers should note that specific conditions and reagent quantities may vary.
Synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir Intermediate)
-
Reactants: A mixture of diacetylguanine, this compound, and a catalyst is prepared in a suitable solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 100°C.[7][8] The reaction is carried out under continuous stirring for a duration of 10 to 63 hours.[7][8]
-
Work-up and Isolation:
-
Upon completion of the reaction, the solvent is removed under vacuum, yielding a crude syrup.[7]
-
The syrup is then dissolved in a suitable solvent, such as methanol or ethyl acetate, and may be heated to aid dissolution.[7][8]
-
The solution is cooled to a lower temperature (e.g., 0-5°C) to induce crystallization of the product.[7][8]
-
The crystalline product, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, is isolated by filtration and washed with a cold solvent.[7]
-
Deprotection to Ganciclovir
The isolated triacetylganciclovir intermediate is then subjected to hydrolysis, typically using a base such as sodium hydroxide in methanol, to remove the acetyl groups and yield ganciclovir.[9]
Synthesis Pathway Diagram
The following diagram illustrates the key steps in the synthesis of Ganciclovir from N,N-diacetylguanine and this compound.
Caption: Synthesis pathway of Ganciclovir.
Other Reported Applications
Beyond its primary role in pharmaceutical synthesis, this compound has been reported in other industrial applications, although detailed technical data and specific examples are less prevalent in publicly available literature.
-
Perfumery: It is reportedly used as a solvent or carrier for fragrance ingredients, potentially enhancing their stability and performance in final products.[4]
-
Cosmetics: In cosmetic formulations, it is suggested to function as a stabilizer or viscosity modifier.
-
Chemical Industry: Its properties as a solvent make it suitable for various chemical reactions and processes.[4]
-
Research and Development: The compound is also utilized in research settings for the exploration of new chemical reactions and the synthesis of novel chemical entities.[4]
It is important to note that while these applications are mentioned, in-depth experimental protocols, quantitative performance data, and safety assessments for these specific uses are not extensively documented in scientific literature.
Safety and Handling
This compound is considered moderately hazardous and can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
This technical guide provides a summary of the current understanding of this compound. The provided information underscores its significance in the pharmaceutical industry, particularly in the synthesis of ganciclovir. Further research into its other potential applications could unveil new opportunities for this versatile chemical intermediate.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. This compound CAS 86357-13-3 [minglangchem.com]
- 3. scbt.com [scbt.com]
- 4. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 5. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 6. 86357-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 8. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
The Discovery and Pivotal Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key acyclic glycerol derivative, emerged in the early 1980s as a critical building block in the synthesis of antiviral nucleoside analogues. This technical guide provides a comprehensive overview of its discovery, history, and, most notably, its indispensable role as a precursor in the industrial production of the potent antiviral drug Ganciclovir and its prodrug, Valganciclovir. Detailed experimental protocols for its synthesis and subsequent utilization, along with key quantitative data and reaction workflows, are presented to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development.
Introduction: A Historical Perspective
The discovery of this compound is intrinsically linked to the advancements in antiviral drug discovery that characterized the latter half of the 20th century.[1] As researchers sought to develop novel therapeutic agents against viral infections, the synthesis of nucleoside analogues became a major focus. The 1980s saw a surge in the development of acyclic nucleosides, a class of compounds that mimic the structure of natural nucleosides but lack a complete carbohydrate ring.[1] It was within this context of intensive research that this compound was first synthesized and identified as a versatile intermediate.[1] Its primary significance lies in its function as the synthetic precursor to the acyclic side chain of Ganciclovir, a drug that has become a cornerstone in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1]
Physicochemical Properties
This compound is a colorless to pale yellow, viscous liquid with a faint, ester-like odor. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 86357-13-3 |
| Molecular Formula | C₁₀H₁₆O₇ |
| Molecular Weight | 248.23 g/mol |
| Density | 1.177 g/cm³ |
| Flash Point | 134 °C |
| Boiling Point | 311 °C |
| Solubility | Soluble in Chloroform, Methanol |
| Appearance | Clear, colorless to light yellow liquid |
Synthesis of this compound
The most prevalent and industrially scalable method for the synthesis of this compound involves the acetylation of glycerol derivatives.[1] A key starting material for this process is glycerol formal, which is derived from the reaction of glycerol with formaldehyde.[1]
Representative Experimental Protocol: Acetylation of Glycerol Formal
Materials:
-
Glycerol formal
-
Acetic anhydride
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of glycerol formal in an anhydrous solvent under an inert atmosphere, add a catalytic amount of an acid catalyst.
-
Cool the reaction mixture in an ice bath and add acetic anhydride dropwise, maintaining the temperature below a specified limit to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and the acid catalyst.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Expected Yield and Purity:
While specific yields are not consistently reported in the literature for this exact synthesis, similar acetylation reactions typically afford moderate to high yields, ranging from 60% to 90%, depending on the scale and purification method. The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Role in the Synthesis of Ganciclovir
The primary utility of this compound is as a key reactant in the synthesis of Triacetylganciclovir, the protected precursor to Ganciclovir. This reaction involves the condensation of this compound with a protected guanine derivative, most commonly 2,9-diacetylguanine.[1]
Experimental Protocol: Synthesis of Triacetylganciclovir
The following protocol is based on procedures described in the patent literature, which detail the condensation reaction to form Triacetylganciclovir.
Materials:
-
This compound
-
2,9-Diacetylguanine
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or a Lewis acid such as boron trifluoride etherate)[1]
-
High-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide)
Procedure:
-
A mixture of 2,9-diacetylguanine, this compound, and the acid catalyst in the chosen solvent is heated to a temperature ranging from 90 °C to 120 °C.[1]
-
The reaction is stirred at this temperature for a period of 3 to 60 hours, with the progress monitored by HPLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then subjected to a workup and purification procedure, which typically involves crystallization from a suitable solvent system (e.g., toluene and methanol) to isolate the desired N-9 isomer (Triacetylganciclovir) from the N-7 isomer byproduct.
Quantitative Data from Patent Literature:
The following table summarizes representative quantitative data for the synthesis of Triacetylganciclovir from various sources.
| Reactant Ratio (Diacetylguanine : Intermediate) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Triacetylganciclovir |
| 1 : 1.5 | p-Toluene sulfonic acid | DMF | 95-100 | 42 | Not explicitly stated for this step |
| 1 : 1.7 | p-Toluene sulfonic acid | DMF | 95-100 | 40 | Not explicitly stated for this step |
| 1 : 2.5 | Boron trifluoride dimethyl ether | N,N-dimethylacetamide | 100 | 10 | 83.2% |
Characterization and Analytical Methods
The characterization of this compound and its reaction products relies on standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the acetyl protons, the methylene protons of the propane backbone, the methine proton, and the protons of the acetoxymethoxy group.[1] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the propane backbone, and the acetal carbon.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-O stretching vibrations.
-
Chromatography: HPLC and GC are crucial for assessing the purity of the compound and for monitoring the progress of its reactions.[1]
Reaction Workflows and Signaling Pathways
The primary "pathway" involving this compound is the chemical synthesis route to Ganciclovir. This is a linear synthetic workflow rather than a biological signaling pathway.
Caption: Synthetic workflow for Ganciclovir production.
Conclusion
This compound, a compound born out of the intensive search for antiviral agents in the late 20th century, remains a cornerstone in the industrial synthesis of Ganciclovir. Its discovery and development underscore the critical role of synthetic organic chemistry in enabling the production of life-saving therapeutics. This technical guide has provided a detailed overview of its history, synthesis, and application, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical sciences. The continued importance of Ganciclovir in clinical practice ensures that its key precursor, this compound, will remain a compound of significant interest.
References
Methodological & Application
Synthesis of Ganciclovir from 1,3-Diacetoxy-2-(acetoxymethoxy)propane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a cornerstone of antiviral therapy, is a synthetic nucleoside analogue of guanine highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2][3] Its synthesis is a critical process in pharmaceutical manufacturing, with various routes developed to optimize yield and purity. This document provides a detailed guide to a common and effective synthetic pathway for ganciclovir, commencing from 1,3-Diacetoxy-2-(acetoxymethoxy)propane. This precursor serves as the source for the acyclic side chain of ganciclovir, which is crucial for its mechanism of action.[3] The protocol herein describes the acid-catalyzed condensation of this side-chain precursor with a protected guanine derivative, followed by deprotection to yield the final active pharmaceutical ingredient. This application note is intended to provide researchers and drug development professionals with a comprehensive understanding of the chemical principles, a step-by-step experimental protocol, and critical process parameters for the successful synthesis of ganciclovir.
Introduction
Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a potent antiviral agent that inhibits the replication of herpes viruses.[1] Its structural similarity to deoxyguanosine allows it to be phosphorylated by viral and cellular kinases to ganciclovir triphosphate. This active metabolite then competitively inhibits the incorporation of deoxyguanosine triphosphate into viral DNA by viral DNA polymerase, leading to the termination of viral DNA chain elongation.[4]
The synthesis of ganciclovir has been a subject of extensive research, with numerous strategies developed to achieve high regioselectivity and overall yield.[5] A widely adopted approach involves the coupling of a protected guanine base with a suitable acyclic side-chain precursor.[6] this compound has emerged as a key intermediate in this strategy, providing the characteristic acyclic portion of the ganciclovir molecule.[3][7][8] The acetoxy groups in this precursor serve as protecting groups that are removed in the final step of the synthesis.[3] This document outlines a robust and well-documented procedure for the synthesis of ganciclovir from this precursor.
Synthetic Strategy and Mechanism
The overall synthetic strategy involves a two-step process:
-
Condensation: An acid-catalyzed condensation reaction between a protected guanine derivative, typically N²,9-diacetylguanine, and this compound to form N²-acetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine (Triacetylganciclovir).
-
Deprotection: Removal of the acetyl protecting groups from the guanine base and the acyclic side chain to yield ganciclovir.
The key to this synthesis is the regioselective alkylation of the N-9 position of the guanine ring. The use of a protected guanine derivative, such as diacetylguanine, helps to direct the alkylation to the desired N-9 position over the N-7 position. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and is catalyzed by a strong acid like p-toluenesulfonic acid.[9] The acid catalyst protonates the acetoxy group on the side-chain precursor, making it a better leaving group and facilitating the nucleophilic attack by the N-9 of the guanine ring.
An equilibrium between the N-9 and N-7 isomers is often established during the reaction.[1] However, the N-9 isomer is the thermodynamically more stable product and can be favored by appropriate control of reaction time and temperature.[1] Some protocols even describe methods to isomerize the undesired N-7 isomer back to the desired N-9 product.[1][10]
The final deprotection step is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide in methanol.[9] This removes all three acetyl groups to afford the final ganciclovir product.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of Ganciclovir.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| N²,9-Diacetylguanine | C₉H₉N₅O₃ | 235.20 | 3056-33-5 |
| This compound | C₁₀H₁₆O₇ | 248.23 | 86357-13-3 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 6192-52-5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Isopropyl alcohol | C₃H₈O | 60.10 | 67-63-0 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
Step 1: Synthesis of Triacetylganciclovir
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add N²,9-diacetylguanine (e.g., 25 g, 0.106 mole), this compound (e.g., 40.0 g, 0.161 mole), and N,N-dimethylformamide (e.g., 75 ml).[9]
-
Stir the mixture to obtain a suspension.
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.5 g) to the reaction mixture.[9]
-
Heat the reaction mixture to 95-100 °C and maintain this temperature with continuous stirring for approximately 42 hours.[9]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (DMF) under reduced pressure to obtain a dark, viscous syrup.[9]
-
Dissolve the resulting syrup in methanol (e.g., 400 ml) by heating.[9]
-
Cool the methanolic solution to 0-5 °C and stir for 1 hour.[9] This may cause the undesired N-7 isomer to crystallize.
-
Filter the crystallized material (N-7 isomer) and wash it with cold methanol. The filtrate contains the desired N-9 isomer.
-
Concentrate the filtrate under reduced pressure to obtain an oily syrup containing the crude N²-acetyl-9-[(1,3-diacetoxy-2-propoxy)methyl]guanine (Triacetylganciclovir).
Step 2: Synthesis of Ganciclovir (Deprotection)
-
Dissolve the crude triacetylganciclovir from the previous step in methanol.
-
Prepare a solution of sodium hydroxide in methanol and add it to the triacetylganciclovir solution while maintaining the temperature at 40-50 °C.
-
Stir the reaction mixture for 3-4 hours at this temperature.
-
Monitor the deprotection reaction by TLC or HPLC until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to a pH of approximately 7 using a suitable acid (e.g., 10% hydrochloric acid).
-
Cool the mixture to 0-5 °C to induce crystallization of ganciclovir.
-
Filter the crude ganciclovir, wash it with cold water and then with a cold organic solvent (e.g., isopropyl alcohol).
-
Recrystallize the crude ganciclovir from a suitable solvent system (e.g., water/methanol) to obtain the pure product.
-
Dry the purified ganciclovir under vacuum.
Characterization and Quality Control
The final ganciclovir product should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To determine the purity and quantify any impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Phosphorus oxychloride, if used for the synthesis of any starting materials, is highly corrosive and reacts violently with water.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of triacetylganciclovir | Incomplete reaction | Increase reaction time or temperature slightly. Ensure the catalyst is active. |
| Poor regioselectivity | Optimize the amount of catalyst and reaction temperature. | |
| Formation of a large amount of N-7 isomer | Reaction conditions favoring the kinetic product | Prolong the reaction time at a slightly elevated temperature to favor the thermodynamic N-9 isomer. |
| Incomplete deprotection | Insufficient base or reaction time | Increase the amount of sodium hydroxide or extend the reaction time. |
| Difficulty in crystallization of ganciclovir | Impurities present | Purify the crude product by column chromatography before crystallization. Try different solvent systems for recrystallization. |
Conclusion
The synthesis of ganciclovir from this compound is a well-established and reliable method for the production of this important antiviral drug. By carefully controlling the reaction conditions, particularly during the acid-catalyzed condensation step, a good yield of the desired N-9 isomer of triacetylganciclovir can be achieved. Subsequent deprotection under basic conditions affords ganciclovir, which can be purified to a high degree by recrystallization. The protocol and insights provided in this application note serve as a valuable resource for researchers and professionals involved in the synthesis and development of antiviral therapeutics.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. usbio.net [usbio.net]
- 8. This compound | 86357-13-3 [chemicalbook.com]
- 9. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Diacetoxy-2-(acetoxymethoxy)propane as a Prodrug Intermediate for Formaldehyde Delivery
Introduction: A Molecule with Dual Potential
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a well-established and critical intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the potent antiviral drug, Ganciclovir, and its prodrug, Valganciclovir.[1] In this context, its acetoxy groups serve as protecting moieties, facilitating the construction of the acyclic side chain of Ganciclovir that mimics deoxyguanosine.[1]
However, the chemical architecture of this compound, specifically the presence of an acetoxymethyl ether group, suggests a compelling, secondary application: its potential as a prodrug intermediate for the targeted release of formaldehyde. This application note will delve into this prospective utility, providing a detailed examination of its mechanism of action, protocols for its evaluation, and insights into its potential therapeutic applications.
Physicochemical Properties
A clear, colorless to light yellow or brown liquid, this compound possesses the following key properties:
| Property | Value | References |
| CAS Number | 86357-13-3 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₆O₇ | [2][3][4][5][6] |
| Molecular Weight | 248.23 g/mol | [2][3][4][5][6] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Appearance | Transparent to brown liquid | [5][6] |
| Storage | Store at -20°C or 2-8°C, protected from light | [2][3] |
Part 1: The Mechanistic Underpinnings of Formaldehyde Release
The potential of this compound as a formaldehyde-releasing agent is predicated on the enzymatic cleavage of its ester and ether linkages by ubiquitous intracellular esterases. This process is a cornerstone of many prodrug strategies designed to enhance the bioavailability of therapeutic agents.
The proposed bioactivation cascade is a two-step process:
-
Esterase-Mediated Deacetylation: Upon cellular uptake, the two primary acetate esters at the 1 and 3 positions are susceptible to hydrolysis by cellular esterases. This initial cleavage would yield a more polar intermediate.
-
Hydrolysis of the Acetoxymethyl Ether: The crucial step for formaldehyde release is the hydrolysis of the acetoxymethyl ether moiety. This is also catalyzed by esterases, leading to the formation of an unstable hemiacetal. This intermediate then spontaneously decomposes to release formaldehyde and the dihydroxypropane backbone.
Diagram: Proposed Bioactivation Pathway
Caption: Proposed enzymatic cascade for the release of formaldehyde from this compound.
Part 2: Therapeutic Rationale for Controlled Formaldehyde Release
While formaldehyde is often associated with toxicity at high concentrations, its controlled, localized release can have therapeutic benefits, particularly in oncology.[7] Formaldehyde-releasing prodrugs have been shown to exert their anticancer effects through several mechanisms:
-
Depletion of Intracellular Glutathione: Formaldehyde can react with glutathione, a key intracellular antioxidant, leading to its depletion.[8] This sensitizes cancer cells to oxidative stress and can trigger apoptosis.[8]
-
Induction of Reactive Oxygen Species (ROS): The reduction in glutathione levels can lead to an increase in ROS, further contributing to cellular damage and cell death.[8]
-
Synergy with Chemotherapeutic Agents: Formaldehyde can enhance the efficacy of certain anticancer drugs, such as doxorubicin, by facilitating the formation of drug-DNA adducts.[9][10] This can even help overcome drug resistance.[9]
It is important to note that the amount of formaldehyde released from prodrugs is generally considered to be minimal and unlikely to cause systemic toxicity, especially when compared to endogenous formaldehyde levels.[7][11]
Part 3: Experimental Protocols for Evaluation
The following protocols provide a framework for researchers to investigate the potential of this compound as a formaldehyde-releasing prodrug.
Protocol 1: In Vitro Formaldehyde Release Assay
This protocol aims to quantify the release of formaldehyde from this compound in the presence of esterase enzymes.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) or other commercially available esterase preparations
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentration in PBS.
-
Prepare a working solution of porcine liver esterase in PBS.
-
In a microcentrifuge tube, combine the this compound solution with the esterase solution. Include a negative control with heat-inactivated esterase or no esterase.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding an equal volume of cold acetonitrile.
-
To derivatize the released formaldehyde, add an excess of DNPH solution and incubate at room temperature for 30-60 minutes.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the formaldehyde-DNPH derivative.[12][13][14]
Data Analysis:
-
Generate a standard curve using known concentrations of formaldehyde treated with DNPH.
-
Calculate the concentration of formaldehyde released at each time point.
-
Plot the concentration of released formaldehyde versus time to determine the rate of enzymatic hydrolysis.
Diagram: Workflow for In Vitro Formaldehyde Release Assay
Caption: Experimental workflow for the quantification of formaldehyde release.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol assesses the cytotoxic effects of this compound on cancer cell lines, which is hypothesized to be mediated by formaldehyde release.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the prodrug. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance or fluorescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion and Future Perspectives
While this compound is a cornerstone in the synthesis of Ganciclovir, its chemical structure holds untapped potential as a formaldehyde-releasing prodrug intermediate. The protocols and mechanistic insights provided in this application note offer a foundational framework for researchers to explore this intriguing possibility. Further investigations into its enzymatic hydrolysis kinetics, intracellular formaldehyde delivery, and efficacy in various cancer models are warranted to fully elucidate its therapeutic potential in this alternative context. Such research could pave the way for the development of novel, targeted anticancer strategies.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. This compound CAS 86357-13-3 [minglangchem.com]
- 7. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer prodrugs of butyric acid and formaldehyde protect against doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Application Note: A Representative Experimental Protocol for the Acetylation of Glycerol Formal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol formal is a versatile, bio-derived solvent with applications in pharmaceuticals, cosmetics, and various industrial formulations. Its structure, containing a free primary hydroxyl group, allows for further chemical modification to tailor its properties. One such modification is acetylation, which introduces an acetyl group, potentially altering the polarity, solvency, and other physicochemical characteristics of the molecule. This application note provides a detailed, representative experimental protocol for the acetylation of glycerol formal. It is important to note that while the acetylation of glycerol is extensively documented, specific experimental literature for the acetylation of glycerol formal is scarce.[1][2][3][4][5][6][7][8][9][10] Therefore, this protocol is constructed based on established principles of alcohol acetylation and analogous conditions reported for glycerol acetylation, particularly using a more reactive acetylating agent like acetic anhydride to ensure a high conversion of the single hydroxyl group.[7]
Reaction Principle
The acetylation of glycerol formal involves the esterification of its free hydroxyl group with an acetylating agent, typically in the presence of an acid catalyst. In this protocol, acetic anhydride is used as the acetylating agent due to its higher reactivity compared to acetic acid, which can lead to higher yields and milder reaction conditions.[7][11] The reaction produces acetylated glycerol formal and acetic acid as a byproduct.
Chemical Reaction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Antiviral Drug Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Diacetoxy-2-(acetoxymethoxy)propane as a critical intermediate in the synthesis of antiviral drugs, primarily focusing on Ganciclovir and its prodrug, Valganciclovir. The protocols are based on established chemical processes and offer detailed methodologies for key experiments.
Introduction
This compound is a key acyclic glycerol derivative that serves as a pivotal building block in the synthesis of nucleoside analogs, a class of potent antiviral agents.[1] Its primary application lies in the industrial production of Ganciclovir, an antiviral drug highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] This compound provides the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine, allowing the drug to be recognized and activated by viral enzymes.[1] The acetoxy groups in this compound act as protecting groups during synthesis, enabling the selective formation of the desired chemical bonds.[1] Its lipophilic nature also enhances its solubility in organic solvents, which is advantageous for conducting reactions under anhydrous conditions.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C10H16O7 |
| Molecular Weight | 248.23 g/mol |
| Appearance | White crystalline powder or clear, colorless liquid |
| Boiling Point | 311°C |
| Flash Point | 134°C |
| Density | 1.177 g/cm³ |
| Solubility | Chloroform, Methanol |
| Storage | 2°C - 8°C, protect from light |
(Data sourced from multiple references)[2][3][4][5]
Role in Ganciclovir Synthesis
The synthesis of Ganciclovir using this compound primarily involves a condensation reaction with a protected guanine derivative, most commonly N²,9-diacetylguanine.[6] This reaction, often referred to as a transpurination reaction, attaches the acyclic side chain from this compound to the purine base.[1]
Ganciclovir Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ganciclovir, highlighting the role of this compound.
Caption: General workflow for Ganciclovir synthesis.
Mechanism of Action of Ganciclovir
Once administered, Ganciclovir is converted to its active triphosphate form within virus-infected cells. This active form then inhibits viral DNA polymerase, thereby halting viral replication.[1]
Caption: Mechanism of action of Ganciclovir.
Experimental Protocols
The following protocols are derived from patented processes for the synthesis of Ganciclovir intermediates.
Protocol for the Synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine
This protocol details the condensation reaction between diacetylguanine and this compound.
Materials:
-
Diacetylguanine
-
This compound
-
p-Toluene sulfonic acid monohydrate
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Toluene
Procedure:
-
Combine diacetylguanine, this compound, and N,N-dimethylformamide in a reaction vessel.
-
Add p-toluene sulfonic acid monohydrate as a catalyst.
-
Heat the reaction mixture to 95°C to 100°C with continuous stirring.
-
Maintain the reaction for 40-42 hours.
-
After the reaction is complete, remove the solvent by distillation.
-
Isolate the N-7 isomer by crystallization using methanol.
-
Recover the solvent to obtain the residue containing the desired N-9 isomer.
-
Crystallize the N-9 isomer from a mixture of toluene and methanol.
-
Filter the crystalline product, wash with a mixture of methanol and toluene (1:4), and dry at 60-65°C.
Reaction Parameters and Yields from Patent Examples:
| Diacetyl Guanine (moles) | This compound (moles) | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield of N-9 Isomer |
| 0.106 | 0.161 | p-Toluene sulfonic acid monohydrate (0.5 g) | DMF (75 ml) | 95-100 | 42 | Not Specified |
| 0.425 | 0.725 | p-Toluene sulfonic acid monohydrate (5.0 g) | DMF (350 ml) | 95-100 | 40 | Not Specified |
| 0.425 | 0.605 | p-Toluene sulfonic acid monohydrate (2.0 g) | DMF (400 ml) | 90-100 | 63 | Not Specified |
(Data compiled from patent literature)[7][8]
Deprotection of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine to Ganciclovir
The final step in the synthesis is the hydrolysis of the acetyl protecting groups to yield Ganciclovir.
Materials:
-
N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine
-
Aqueous ammonia or sodium hydroxide in methanol
Procedure:
-
Dissolve the protected Ganciclovir intermediate in a suitable solvent (e.g., methanol).
-
Add a basic solution such as aqueous ammonia or sodium hydroxide in methanol to initiate hydrolysis.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for a sufficient duration (e.g., 3-4 hours) to ensure complete deacetylation.[6]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, neutralize the reaction mixture and isolate the Ganciclovir product, often through crystallization.
Analytical Methodologies
Chromatographic techniques are essential for monitoring the reaction progress and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC):
-
Application: Purity determination and assay of this compound and Ganciclovir intermediates.[1]
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[9]
-
Detection: UV detection is commonly employed.
A published LC-MS/MS method for the analysis of 1,3-diacetoxy-2-(acetoxymethoxy) propane impurity in valganciclovir hydrochloride uses a bridged ethylene hybrid C18 reverse phase column with a mobile phase of 0.1% formic acid in water and acetonitrile (50:50 v/v).[9] The retention time for the impurity was found to be 1.830 minutes.[9]
Concluding Remarks
This compound is a cornerstone intermediate in the synthesis of Ganciclovir, a vital antiviral medication. The protocols and data presented herein provide a detailed framework for its application in antiviral drug manufacturing. Adherence to optimized reaction conditions and rigorous analytical monitoring are crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further research into green synthesis methodologies and more efficient catalytic systems continues to be an area of active development.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 4. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 5. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 8. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Medicinal Chemistry
Application Notes
Primary Application: Key Intermediate in Antiviral Drug Synthesis
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a crucial building block in the industrial synthesis of the potent antiviral medication Ganciclovir and its prodrug, Valganciclovir.[1][2] Ganciclovir is a therapeutic agent primarily used for treating cytomegalovirus (CMV) infections, which can be particularly severe in immunocompromised individuals.[1] The significance of this compound lies in its role as a precursor to the acyclic side chain of Ganciclovir.[1] This side chain is a structural mimic of deoxyguanosine, a natural component of DNA.[1]
The mechanism of action for Ganciclovir involves its conversion into a triphosphate form within cells infected with a virus.[1] This activated form of the drug then inhibits the viral DNA polymerase, which in turn halts the replication of the virus.[1] The acetoxy groups present in this compound serve as protecting groups during the chemical synthesis, enabling the selective formation of the desired chemical bonds to create the final active drug molecule.[1]
Broader Implications in Nucleoside Analog Synthesis
The utility of this compound extends beyond Ganciclovir to the synthesis of other acyclic nucleoside analogs, which are a class of antiviral drugs.[1] Its structure is similar to the side chain of Acyclovir, another prominent antiviral medication.[1][3] This structural similarity underscores the importance of such acyclic synthons in the design and development of new antiviral agents.[1] The compound's lipophilic nature is advantageous for its solubility in organic solvents, facilitating reactions under anhydrous conditions.[1]
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86357-13-3 | [4][5][6][7] |
| Molecular Formula | C10H16O7 | [3][4][5][6] |
| Molecular Weight | 248.23 g/mol | [3][4][5][6] |
| Appearance | Transparent to brown liquid | [5][6] |
| Density | 1.177 g/cm³ | [4] |
| Flash Point | 134 °C | [4] |
| Solubility | Chloroform, Methanol | [3] |
| Storage | 2°C - 8°C, protect from light | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ganciclovir via Transpurination
This protocol describes a general method for the synthesis of Ganciclovir from this compound and a protected guanosine derivative.
Materials:
-
Fully acetylated guanosine
-
This compound
-
p-toluenesulfonic acid (catalyst)
-
Chlorobenzene (solvent)
-
Aqueous ammonia
Procedure:
-
Transpurination Reaction:
-
In a suitable reaction vessel, dissolve fully acetylated guanosine and this compound in chlorobenzene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for approximately 2 hours.[8] This step involves the alkylation of the N-9 position of the guanine ring with the acyclic side chain from this compound, leading to the formation of triacetylganciclovir.[1]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).[1]
-
-
Deacetylation:
-
Purification:
-
The crude Ganciclovir can be purified by recrystallization or column chromatography to yield the final product.
-
Visualizations
Caption: Synthetic workflow for Ganciclovir production.
Caption: Ganciclovir's mechanism of action.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 5. This compound CAS 86357-13-3 [minglangchem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Valganciclovir Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valganciclovir, a prodrug of the antiviral agent ganciclovir, is a critical therapeutic for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. The synthesis of valganciclovir hinges on the strategic use of key intermediates, among which 1,3-Diacetoxy-2-(acetoxymethoxy)propane plays a crucial role. This document provides detailed application notes on the function of this compound, comprehensive experimental protocols for its use in the synthesis of valganciclovir, and quantitative data to support process optimization. Visual representations of the synthetic pathway and experimental workflows are included to facilitate a deeper understanding of the chemical processes.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the synthesis of ganciclovir, the active metabolite of valganciclovir.[1] Its primary function is to provide the acyclic side chain of ganciclovir, which is a structural mimic of deoxyguanosine.[1] The acetoxy groups on the molecule serve as protecting groups for the hydroxyl functionalities, preventing unwanted side reactions during the crucial condensation step with a protected guanine derivative.[1] The lipophilic nature of this intermediate also enhances its solubility in organic solvents, which is advantageous for conducting reactions under anhydrous conditions.[1]
The synthesis of valganciclovir can be broadly divided into three key stages where this compound is central to the initial step:
-
Condensation: Reaction of this compound with a protected guanine, most commonly N²,9-diacetylguanine, to form N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (triacetylganciclovir).
-
Deprotection (Hydrolysis): Removal of the acetyl protecting groups from triacetylganciclovir to yield ganciclovir.
-
Valine Esterification: Selective esterification of the 5'-hydroxyl group of ganciclovir with a protected L-valine derivative, followed by deprotection to yield valganciclovir.
This document will focus on the protocols directly involving the utilization of this compound and the subsequent transformations to yield ganciclovir, which is the immediate precursor to valganciclovir.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic procedures. These tables are intended to provide a comparative overview of reaction conditions and outcomes to aid in experimental design and optimization.
Table 1: Condensation of this compound with Diacetylguanine
| Diacetylguanine (molar eq.) | This compound (molar eq.) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Triacetylganciclovir (%) | Reference |
| 1 | 1.52 | p-Toluene sulfonic acid monohydrate | N,N-Dimethylformamide | 95-100 | 42 | Not specified | [2] |
| 1 | 1.7 | p-Toluene sulfonic acid monohydrate | N,N-Dimethylformamide | 95-100 | 40 | Not specified | [2] |
| 1 | 2.5 | Boron trifluoride dimethyl ether | N,N-Dimethylacetamide | 100 | 10 | 83.2 | [3] |
| 1 | 1.43 | p-Toluene sulfonic acid | N,N-Dimethylformamide | 90-100 | 63 | Not specified | [2] |
| 1 | 2.12 | p-Toluene sulphonic acid | Dimethylformamide | 90-100 | 35-45 | 45 | [4] |
| 1 | 2.1 | p-Toluene sulphonic acid | Dimethylformamide | 90-100 | 35-45 | 73 | [5] |
Table 2: Hydrolysis of Triacetylganciclovir to Ganciclovir
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of Ganciclovir (%) | Purity (%) | Reference |
| Triacetylganciclovir | 7% Potassium hydroxide solution | Water | 70 | 0.5 | 83.6 | 97.0 | [3] |
| Triacetylganciclovir | Piperidine | N,N-Dimethyl acetamide | 50-55 | 48 | Not specified | >50 (monoacetyl ganciclovir) | [6] |
| Triacetylganciclovir | Piperazine | N,N-Dimethyl acetamide | 70-75 | 48 | Not specified | Not specified | [6] |
Experimental Protocols
The following are detailed protocols for the key synthetic steps involving this compound.
Protocol 1: Synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir)
This protocol describes the acid-catalyzed condensation of this compound with diacetylguanine.
Materials:
-
N²,9-diacetylguanine
-
This compound
-
p-Toluene sulfonic acid monohydrate
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetylguanine (1.0 eq), this compound (1.5-2.5 eq), and N,N-dimethylformamide.
-
Add a catalytic amount of p-toluene sulfonic acid monohydrate (approx. 0.02-0.05 eq).
-
Heat the reaction mixture to 95-100 °C and stir for 40-60 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain a dark syrup.
-
Dissolve the syrup in methanol by heating, then cool the solution to 0-5 °C and stir for 1 hour to induce crystallization of the N-7 isomer byproduct.
-
Filter the mixture to remove the crystalline N-7 isomer.
-
Evaporate the solvent from the filtrate and dissolve the residue in a mixture of methanol and toluene.
-
Cool the solution to induce crystallization of the desired N-9 isomer (triacetylganciclovir).
-
Filter the crystals, wash with a cold methanol/toluene mixture, and dry under vacuum.
Protocol 2: Hydrolysis of Triacetylganciclovir to Ganciclovir
This protocol details the base-catalyzed hydrolysis of triacetylganciclovir to ganciclovir.
Materials:
-
N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir)
-
Aqueous Potassium Hydroxide (7%) or Aqueous Ammonia
-
Hydrochloric Acid (for neutralization)
-
Activated Carbon
-
Ethanol
-
N,N-Dimethylformamide (for recrystallization, optional)
Procedure:
-
Suspend triacetylganciclovir in a 7% aqueous potassium hydroxide solution.
-
Heat the mixture to 70 °C and stir for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 7.
-
Add activated carbon to the solution, heat to reflux for 1 hour for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 10 °C to induce crystallization of ganciclovir.
-
Filter the crude ganciclovir and dry.
-
For further purification, the crude ganciclovir can be recrystallized from a mixture of N,N-dimethylformamide and ethanol.[3]
Visualizing the Synthesis and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and the overall experimental workflow.
Caption: Synthetic pathway from diacetylguanine to valganciclovir.
Caption: Experimental workflow for ganciclovir synthesis.
Conclusion
This compound is an indispensable reagent in the industrial synthesis of valganciclovir. Its structure is ideally suited to introduce the acyclic side chain to the guanine base, with the acetoxy groups providing necessary protection that can be efficiently removed in a subsequent step. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis and optimization of this vital antiviral medication. The provided diagrams offer a clear visual aid to understand the chemical transformations and the logical flow of the experimental procedures.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 3. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 4. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 5. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]
- 6. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Hypothetical Application in Proteomics Research
Disclaimer: Extensive searches of scientific literature and public databases did not yield any specific, documented applications of 1,3-Diacetoxy-2-(acetoxymethoxy)propane as a biochemical for proteomics research. While some vendors list it for this purpose, no established protocols or research articles substantiating this claim could be identified.[1] Its primary documented use is as an intermediate in the synthesis of the antiviral drug Ganciclovir.[2][3][4]
The following application notes and protocols are presented as a hypothetical use case based on the chemical structure of this compound, which suggests potential reactivity as a cross-linking agent. This information is intended for educational purposes to illustrate a generic proteomics workflow and should not be considered a validated protocol for this specific compound. Researchers should rely on established and validated cross-linking reagents for their experiments.
Introduction to this compound
This compound is a small organic molecule with the chemical formula C₁₀H₁₆O₇.[2] It is a derivative of glycerol and contains three acetoxy groups. These ester groups represent potential reactive sites that could theoretically be exploited for covalent modification of proteins.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₇[2] |
| Molecular Weight | 248.23 g/mol [2] |
| Appearance | Colorless liquid[5][6] |
| Boiling Point | 311 °C[5][6] |
| Flash Point | 134 °C[5][6] |
| Density | 1.177 g/cm³[5][6] |
| Solubility | Soluble in chloroform and methanol[2] |
| Storage | Store at -20°C[2] |
Hypothetical Application: Protein Cross-Linking for Interaction Studies
The presence of multiple reactive ester groups in this compound suggests a potential, though unproven, application as a short-range chemical cross-linker in proteomics. Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions (PPIs) and to gain structural insights into protein complexes.[7][8][9][10] In this hypothetical scenario, the compound could covalently link spatially proximate amino acid residues on interacting proteins.
The workflow for such an experiment would typically involve introducing the cross-linking agent to a cellular lysate or a purified protein complex, allowing the reaction to proceed, and then identifying the cross-linked peptides by mass spectrometry.
Generic Protocol for In Vitro Protein Cross-Linking and Mass Spectrometry Analysis
This protocol is a generic guideline for a typical XL-MS experiment and is not specific to this compound.
I. Reagents and Materials
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Cross-linking agent (e.g., a validated NHS-ester cross-linker)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
II. Experimental Workflow Diagram
Caption: A generic experimental workflow for cross-linking mass spectrometry.
III. Step-by-Step Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Cross-Linking Reaction:
-
Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the cross-linking agent to the lysate at various concentrations (e.g., 0.5, 1, 2 mM).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data using a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., MeroX, pLink, or similar) to identify cross-linked peptides from the raw mass spectrometry data.
-
Validate the identified cross-links and map them to protein structures or interaction networks.
-
Hypothetical Quantitative Data
The following table represents hypothetical data that could be generated from an XL-MS experiment to study the interaction between two proteins, Protein A and Protein B, upon treatment with a hypothetical signaling molecule.
| Interacting Proteins | Condition | Number of Unique Cross-Linked Peptides | Fold Change (Treated/Control) |
| Protein A - Protein B | Control | 12 | - |
| Protein A - Protein B | Treated | 36 | 3.0 |
| Protein A - Protein A | Control | 5 | - |
| Protein A - Protein A | Treated | 6 | 1.2 |
| Protein B - Protein B | Control | 8 | - |
| Protein B - Protein B | Treated | 9 | 1.1 |
Hypothetical Signaling Pathway Investigation
XL-MS can be used to study changes in protein interactions within a signaling pathway upon stimulation. The diagram below illustrates a hypothetical pathway where a growth factor induces the dimerization of its receptor, leading to the recruitment of downstream signaling proteins.
Caption: A hypothetical growth factor signaling pathway.
In this scenario, XL-MS could be used to:
-
Confirm the dimerization of the receptor upon growth factor binding by identifying cross-links between receptor monomers.
-
Identify the interaction interface between the receptor and Kinase 1.
-
Map the binding site of the Adaptor Protein on Kinase 1.
Conclusion
While this compound is commercially available and listed by some suppliers for proteomics research, there is currently no published evidence to support its use in this field. The application notes and protocols provided here are based on a hypothetical role as a cross-linking agent and are intended to serve as a general template for researchers interested in proteomics-based protein interaction studies. For actual experiments, it is crucial to use well-characterized and validated reagents and protocols.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 4. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 5. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 6. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a key chemical intermediate primarily utilized in the pharmaceutical industry. While its properties might suggest potential as a solvent in certain applications, its predominant and well-documented role is as a crucial acyclic precursor in the synthesis of nucleoside analogues. Specifically, it is a cornerstone in the industrial production of the potent antiviral drug Ganciclovir and its prodrug, Valganciclovir, which are vital in treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1]
These application notes provide a comprehensive overview of the physical and chemical properties of this compound, followed by detailed protocols for its principal application as a reactant in the synthesis of Ganciclovir.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₇ | [2] |
| Molecular Weight | 248.23 g/mol | [2] |
| Appearance | Transparent to brown liquid or white crystalline powder | [3] |
| Boiling Point | 311 °C | |
| Flash Point | 134 °C | [2] |
| Density | 1.177 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
| Storage | Store at 2-8°C, protected from light. | [2] |
Application: Synthesis of Ganciclovir
The primary application of this compound is as a key building block for the acyclic side chain of Ganciclovir. The synthesis involves the condensation of this compound with a protected guanine derivative, most commonly 2,9-diacetylguanine. This reaction is typically catalyzed by an acid and results in the formation of an intermediate, triacetylganciclovir. Subsequent hydrolysis removes the acetyl protecting groups to yield Ganciclovir.[1]
Ganciclovir Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Ganciclovir using this compound.
Caption: Workflow for Ganciclovir Synthesis.
Chemical Reaction Pathway
The chemical transformation in the synthesis of Ganciclovir is depicted below, showcasing the reaction of 2,9-diacetylguanine with this compound.
Caption: Ganciclovir Reaction Pathway.
Experimental Protocols
The following protocols are based on procedures described in patent literature for the synthesis of Ganciclovir. These are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Microwave-Assisted Synthesis of Triacetylganciclovir
This protocol utilizes microwave irradiation to accelerate the condensation reaction.
Materials:
-
2,9-diacetylguanine
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
In a microwave reactor vessel, combine 2,9-diacetylguanine (1.0 eq), this compound (2.0 eq), boron trifluoride diethyl etherate (0.1 eq), and N,N-dimethylformamide.[4]
-
Seal the vessel and heat the reaction mixture to 100°C for 10 hours using microwave irradiation.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by vacuum evaporation.
-
To the residue, add ethyl acetate and reflux for 1 hour.[4]
-
Cool the mixture to 0-5°C and maintain this temperature for 1 hour to facilitate crystallization.[4]
-
Collect the solid product by filtration and dry to obtain triacetylganciclovir.
Quantitative Data from a Representative Experiment: [4]
| Reactant/Product | Amount | Molar Equivalent | Yield/Purity |
| 2,9-diacetylguanine | 50.0 g | 1.0 eq | - |
| This compound | 104.2 g | 2.0 eq | - |
| Boron trifluoride diethyl etherate | 3.0 g | 0.1 eq | - |
| Triacetylganciclovir | 68.3 g | - | 85.3% Yield, 95.6% Purity |
Protocol 2: Conventional Heating Synthesis of Triacetylganciclovir
This protocol employs conventional heating for the condensation reaction.
Materials:
-
Diacetyl guanine
-
2-acetoxymethoxy-1,3-diacetoxy propane
-
p-toluene sulfonic acid monohydrate
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Toluene
Procedure:
-
Combine diacetyl guanine (1.0 eq), 2-acetoxymethoxy-1,3-diacetoxy propane (1.5-1.7 eq), and p-toluene sulfonic acid monohydrate in N,N-dimethylformamide.[5]
-
Heat the mixture to 95-100°C with continuous stirring for approximately 40-42 hours.[5]
-
Monitor the reaction for completion.
-
Once complete, remove the solvent under vacuum to yield a dark syrup.[5]
-
Dissolve the syrup in methanol by heating.
-
Cool the solution to 0-5°C and stir for 1 hour to induce crystallization.
-
Filter the crystalline product and wash with a cold mixture of methanol and toluene (1:4).[5]
-
Dry the product at 60-65°C to yield N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine (triacetylganciclovir).[5]
Quantitative Data from a Representative Experiment: [5]
| Reactant/Product | Amount | Molar Equivalent |
| Diacetyl guanine | 25 g | 1.0 eq |
| 2-acetoxymethoxy-1,3-diacetoxy propane | 40.0 g | ~1.5 eq |
| p-toluene sulfonic acid monohydrate | 0.5 g | - |
| N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine | 11.0 g | - |
Protocol 3: Hydrolysis of Triacetylganciclovir to Ganciclovir
Materials:
-
Triacetylganciclovir
-
Aqueous ammonia or other suitable base
Procedure:
-
Suspend the triacetylganciclovir obtained from the previous step in a suitable solvent, such as methanol.
-
Add aqueous ammonia and stir the mixture at room temperature.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC) until all the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude Ganciclovir by recrystallization from an appropriate solvent system to obtain the final product.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While this compound possesses solvent-like properties, its primary and most significant application is as a specialized reactant in the synthesis of Ganciclovir. The protocols provided herein offer a detailed guide for its use in this critical pharmaceutical application. Researchers and drug development professionals can utilize this information to support the synthesis of this important antiviral agent.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 3. usbio.net [usbio.net]
- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 5. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
Application Notes and Protocols for 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Cosmetic Formulations as a Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on publicly available scientific literature and patent databases, there is limited direct evidence and no quantitative performance data specifically documenting the use of 1,3-Diacetoxy-2-(acetoxymethoxy)propane as a primary stabilizer in cosmetic formulations. Its most prominent documented application is as a chemical intermediate in pharmaceutical synthesis.[1][2] However, its structural similarity to other glycerol derivatives used in cosmetics suggests potential applications. One source mentions its use in perfumery as a solvent or carrier to enhance the stability of fragrance ingredients.[3]
This document provides a theoretical framework and generalized protocols for evaluating the potential stabilizing properties of this compound in cosmetic systems, based on its chemical nature and standard industry practices for stability testing.
Overview of this compound
This compound is a synthetic, organic compound derived from glycerol.[4] It is a colorless to pale yellow, viscous liquid with a faint, ester-like odor.[4] Its structure, featuring both ester and ether linkages, suggests it may possess properties beneficial for cosmetic formulations, such as acting as a solvent, humectant, or viscosity modifier, which can indirectly contribute to product stability.[3][4]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₇ | [5] |
| Molecular Weight | 248.23 g/mol | [5] |
| Appearance | Colorless to pale yellow viscous liquid | [4] |
| Density | 1.177 g/cm³ | [5] |
| Flash Point | 134 °C | [5] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |
Hypothetical Mechanism of Action as a Stabilizer
While no specific mechanism is documented for this compound as a cosmetic stabilizer, its molecular structure allows for postulation. As a glycerol derivative, it could contribute to the stability of emulsions (e.g., creams, lotions) through several potential mechanisms:
-
Interfacial Stabilization: By positioning itself at the oil-water interface, it may reduce interfacial tension, although it is unlikely to function as a primary emulsifier. It could act as a co-emulsifier, strengthening the interfacial film created by primary emulsifiers.
-
Viscosity Modification: Its viscous nature could increase the viscosity of the continuous phase of an emulsion, thereby slowing down the movement of dispersed droplets and inhibiting coalescence or creaming.[4]
-
Solvent and Co-solvent Properties: It can act as a solvent for certain cosmetic ingredients, preventing them from crystallizing or precipitating out of the formulation, thus maintaining homogeneity.[3]
-
Humectancy: By attracting and retaining water, it may help to prevent the formulation from drying out, which is a form of physical instability.
The following diagram illustrates the potential interactions of this compound in an oil-in-water emulsion.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane and its Conversion to Triacetylganciclovir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane and its subsequent use in the preparation of triacetylganciclovir, a key intermediate for the antiviral drug Ganciclovir.
Troubleshooting Guides
Part 1: Synthesis of this compound from Glycerol Formal
The primary and most direct method for synthesizing this compound involves the acetylation of glycerol formal using an acetylating agent like acetic anhydride.[1]
Problem: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC. - Temperature: The reaction temperature should be carefully controlled to ensure complete acetylation while minimizing side reactions.[1] - Agitation: Ensure efficient stirring to promote contact between reactants. |
| Side Reactions | - Hydrolysis: The presence of water can lead to the hydrolysis of acetic anhydride and the product. Ensure all reagents and glassware are dry. - Incomplete Acetylation: Formation of mono- or di-acetylated intermediates can occur if the molar ratio of acetic anhydride to glycerol formal is too low. Consider increasing the excess of acetic anhydride. |
| Suboptimal Catalyst | - Catalyst Choice: While the reaction can proceed without a catalyst, an acid catalyst is often used.[2] Ensure the appropriate catalyst is chosen and used at the correct concentration. - Catalyst Deactivation: If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. |
| Product Loss During Workup | - Extraction: Optimize the extraction procedure to minimize loss of the product in the aqueous phase. - Purification: Distillation is a common purification method. Ensure the vacuum and temperature are appropriate to avoid product decomposition. The compound is reported to be stable up to 134°C.[1] |
Problem: Product is Impure
| Potential Cause | Recommended Solution |
| Presence of Starting Materials | - Drive the reaction to completion by adjusting reaction time, temperature, or reagent ratios. - Improve the purification process (e.g., fractional distillation) to separate the product from unreacted glycerol formal. |
| Presence of Acetylated Byproducts | - Optimize the reaction conditions to favor the formation of the desired tri-acetylated product. - Utilize chromatographic techniques for purification if distillation is insufficient.[1] |
| Residual Catalyst | - If a homogeneous catalyst is used, ensure it is properly neutralized and removed during the workup. For example, residual p-toluenesulfonic acid has been found in the final product.[3] |
Part 2: Synthesis of Triacetylganciclovir
This stage involves the condensation reaction between this compound and a protected guanine derivative, most commonly 2,9-diacetylguanine.[1] A major challenge in this step is the formation of the undesired N-7 regioisomer alongside the desired N-9 isomer (triacetylganciclovir).
Problem: Low Yield of Triacetylganciclovir (N-9 isomer)
| Potential Cause | Recommended Solution |
| Poor Regioselectivity (High N-7 Isomer Formation) | - Catalyst Selection: The choice of catalyst can significantly influence the N-9/N-7 ratio. Lewis acids like boron trifluoride etherates or heterogeneous catalysts like acidic Amberlite IR-120 have been shown to improve regioselectivity.[1][4] - Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N-9 isomer. Some processes even include a thermal isomerization step to convert the N-7 to the N-9 isomer.[2] - Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used.[1] |
| Incomplete Reaction | - Reaction Time and Temperature: The reaction can be slow, sometimes requiring extended reaction times (e.g., 35-63 hours) at elevated temperatures (e.g., 90-100°C).[5] Microwave reactors have been used to shorten reaction times and improve conversion rates.[6] - Reagent Purity: Ensure the purity of both this compound and diacetylguanine. |
| Product Loss During Purification | - Isomer Separation: Separating the N-9 and N-7 isomers can be challenging and is a common source of yield loss. Column chromatography is one option, though it can be tedious.[7] Selective crystallization using specific solvent systems (e.g., methanol/toluene, ethyl acetate) is often employed for larger-scale purification.[5] |
Problem: Difficulty in Separating N-9 and N-7 Isomers
| Potential Cause | Recommended Solution |
| Similar Physical Properties | - Selective Crystallization: This is a common industrial method. Experiment with different solvent systems to find conditions where one isomer preferentially crystallizes. For example, the N-7 isomer can sometimes be isolated by crystallization from methanol, leaving the N-9 isomer in the filtrate.[5] The filtrate can then be concentrated and the N-9 isomer crystallized from a different solvent system like toluene/methanol.[5] - Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. |
| Co-precipitation | - Cooling Rate: Control the cooling rate during crystallization. Slow cooling often leads to purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is a crucial intermediate in the synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[1] It provides the acyclic side chain that is attached to the guanine base.
Q2: What are the key parameters to control during the synthesis of this compound?
A2: The key parameters include the reaction temperature, the molar ratio of the acetylating agent (e.g., acetic anhydride) to the starting material (glycerol formal), and the choice of catalyst.[1]
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products arise from incomplete acetylation, leading to mono- and di-acetylated glycerol formal derivatives. Hydrolysis of the starting materials or product can also occur if water is present.
Q4: Why is the formation of the N-7 isomer a problem in triacetylganciclovir synthesis?
A4: The desired biological activity of Ganciclovir comes from the N-9 isomer. The N-7 isomer is an impurity that must be removed, and its formation reduces the overall yield of the desired product. The separation of these two isomers can be difficult due to their similar properties.[7]
Q5: Can the N-7 isomer be converted to the desired N-9 isomer?
A5: Yes, in some cases, a thermal isomerization process can be used to convert the N-7 regioisomer to the more stable N-9 isomer.[2]
Q6: What analytical techniques are recommended for monitoring these reactions?
A6: Thin-Layer Chromatography (TLC) is useful for qualitative monitoring of reaction progress. For quantitative analysis and purity assessment of the final products, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-9 Isomer (Triacetylganciclovir)
| Diacetylguanine (mmol) | This compound (mmol) | Catalyst (mmol) | Solvent | Temperature (°C) | Time (h) | Yield of N-9 Isomer (%) | Reference |
| 34 | 72 | p-toluenesulfonic acid (2.6) | DMF | 90-100 | 35-45 | 45 | [5] |
| 85 | 145 | p-toluenesulfonic acid (5) | DMF | 90-100 | 35-45 | 62 | [5] |
| 102 | 217 | p-toluenesulfonic acid (7.9) | DMF | 90-100 | 35-45 | 73 | [5] |
| 420 | 1050 | Boron trifluoride dimethyl ether (80) | N,N-dimethylacetamide | 100 | 10 | 83.2 | [6] |
| 210 | 630 | Boron trifluoride tetrahydrofuran (10) | Dimethyl sulfoxide | 80 | 12 | 83.9 | [6] |
Experimental Protocols
Key Experiment: Synthesis of Triacetylganciclovir (N-9 Isomer)
This protocol is a generalized representation based on literature procedures.[5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Diacetylguanine
-
This compound
-
p-toluenesulfonic acid monohydrate (catalyst)
-
N,N-dimethylformamide (DMF, anhydrous)
-
Methanol
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine diacetylguanine, this compound, and N,N-dimethylformamide.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to 90-100°C with continuous stirring for 35-45 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent (DMF) under reduced pressure to obtain a residue.
-
To isolate the N-7 isomer, dissolve the residue in methanol and cool to 0-5°C. The N-7 isomer will crystallize and can be removed by filtration.
-
Take the filtrate and remove the methanol under reduced pressure.
-
To the resulting residue, add a mixture of toluene and methanol. Heat to dissolve, then cool to 0-5°C to crystallize the desired N-9 isomer (triacetylganciclovir).
-
Filter the crystalline product, wash with a cold mixture of toluene and methanol, and dry under vacuum.
-
Confirm the purity of the product by HPLC and characterize it using spectroscopic methods (e.g., NMR, MS).
Visualizations
Caption: Overall workflow for the synthesis of Triacetylganciclovir.
Caption: Troubleshooting logic for low yield of Triacetylganciclovir.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. Cas 86357-13-3,this compound | lookchem [lookchem.com]
- 3. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 4. ias.ac.in [ias.ac.in]
- 5. CN103467469A - Separation method of triacetyl ganciclovir isomer - Google Patents [patents.google.com]
- 6. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 7. A Process For Preparation Of N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]
Technical Support Center: Purification of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-Diacetoxy-2-(acetoxymethoxy)propane by column chromatography. It is intended for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate, often in the synthesis of antiviral agents like Ganciclovir.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of polar organic compounds like this compound. Due to the presence of multiple ester groups, the compound is polar and will interact well with the polar surface of the silica gel.
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: A gradient elution with a mixture of a non-polar solvent and a polar solvent is recommended. Common solvent systems include:
-
Ethyl acetate/Hexane: This is a standard choice for compounds of moderate to high polarity. You will likely need a higher proportion of ethyl acetate.
-
Dichloromethane/Methanol: This system is effective for more polar compounds. A small percentage of methanol (e.g., 1-10%) in dichloromethane can be used. It is advisable to keep the methanol concentration below 10% to prevent the dissolution of the silica gel.
The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to performing the column. Aim for an Rf value of approximately 0.25-0.35 for the target compound in the chosen solvent system to ensure good separation.
Q3: How should I prepare and load my sample onto the column?
A3: The sample should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue. For optimal separation, it is crucial to load the sample in a concentrated band. There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial elution solvent and carefully pipette it onto the top of the column.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.
Q4: How can I monitor the progress of the purification?
A4: The elution of compounds from the column should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate). Fractions containing the pure compound should be combined.
Experimental Protocol
Below is a detailed methodology for the purification of this compound by flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. TLC Analysis for Solvent System Determination:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of ethyl acetate/hexane (e.g., 30:70, 40:60, 50:50 v/v).
-
Visualize the plate to determine the solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading:
-
Choose either wet or dry loading as described in Q3.
-
Carefully add the sample to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis (e.g., from 20% to 50% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
6. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to a dichloromethane-based eluent. |
| Poor separation of the target compound from impurities | - The chosen solvent system has poor selectivity. - The column was overloaded with the sample. - The sample band was too diffuse during loading. | - Re-evaluate the solvent system using TLC; try different solvent combinations. - Reduce the amount of crude material loaded onto the column. - Ensure the sample is loaded in a minimal volume of solvent (wet loading) or properly adsorbed onto silica (dry loading). |
| The product elutes with the solvent front | The mobile phase is too polar. | Start with a much less polar mobile phase. For example, begin with a lower percentage of ethyl acetate in hexane. |
| Streaking or tailing of spots on TLC analysis of fractions | - The compound may be degrading on the acidic silica gel. - The sample is too concentrated on the TLC plate. | - Consider neutralizing the silica gel by adding a very small amount of triethylamine (e.g., 0.1%) to the mobile phase. - Dilute the fractions before spotting them on the TLC plate. |
| Low yield of the purified product | - The compound is unstable on silica gel and is degrading during purification. - Incomplete elution of the product from the column. | - Minimize the time the compound is on the column by using flash chromatography. - After collecting the main fractions, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to check for any remaining product. |
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexane, v/v) | Rf of Impurity 1 | Rf of this compound | Rf of Impurity 2 | Comments |
| 30:70 | 0.55 | 0.20 | 0.10 | Compound moves slowly, good separation from the less polar impurity. |
| 40:60 | 0.65 | 0.35 | 0.20 | Optimal: Good separation and ideal Rf for column chromatography. |
| 50:50 | 0.75 | 0.50 | 0.35 | Compound moves too fast, reduced separation from impurities. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on the scale of purification |
| Mobile Phase | Gradient of 20% to 60% Ethyl Acetate in Hexane |
| Sample Loading | Dry loading |
| Flow Rate | Flash chromatography pressure |
| Monitoring | TLC with UV visualization and/or potassium permanganate stain |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in column chromatography purification.
Technical Support Center: Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Product | Incomplete reaction. | - Increase reaction time.- Increase the molar ratio of the acetylating agent.- Ensure the catalyst is active and used in the correct amount. |
| Side reactions consuming starting material. | - Control reaction temperature to minimize byproduct formation.- Use anhydrous conditions to prevent hydrolysis.[1] | |
| Loss of product during workup or purification. | - Optimize extraction and purification protocols.- Ensure complete removal of solvents before purification. | |
| Presence of Impurities in the Final Product | Incomplete acetylation. | - Drive the reaction to completion by increasing reaction time or temperature.- Use a higher excess of the acetylating agent. |
| Hydrolysis of the starting material or product. | - Ensure all reagents and solvents are anhydrous.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of chlorinated byproducts (e.g., 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane).[2] | - Use high-purity reagents, ensuring the acetylating agent or catalyst is free from chloride contamination. | |
| Residual starting material (Glycerol formal). | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Improve purification to separate the starting material from the product. | |
| Product is a Discolored (Yellow to Brown) Liquid | Thermal decomposition. | - Avoid excessive heating during the reaction and purification steps.- Consider purification methods that do not require high temperatures, such as column chromatography. |
| Presence of colored impurities. | - Purify the product using column chromatography or recrystallization.[1] | |
| Difficulty in Product Purification | Co-elution of impurities with the product during chromatography. | - Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider using a different stationary phase. |
| Oily product that is difficult to crystallize. | - Attempt co-distillation with a non-polar solvent to remove residual volatile impurities.- Try different crystallization solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the acetylation of glycerol formal.[3] This precursor already contains the core glycerol structure and a methoxy-equivalent group, which upon acetylation, yields the target compound.[3]
Q2: What are the typical acetylating agents and catalysts used in this synthesis?
A2: Acetic anhydride is a commonly used acetylating agent. The reaction is typically catalyzed by a mild acid.
Q3: My final product contains a chlorinated impurity. What is the likely source?
A3: The presence of an impurity such as 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane suggests a source of chloride contamination.[2] This could originate from the acetylating agent (e.g., acetyl chloride impurity in acetic anhydride) or the catalyst used. It is crucial to use high-purity reagents.
Q4: I am observing the formation of partially acetylated byproducts. How can I avoid this?
A4: The formation of partially acetylated products indicates an incomplete reaction. To drive the reaction to completion, you can try increasing the reaction time, raising the reaction temperature moderately, or using a larger excess of the acetylating agent.
Q5: What is the role of anhydrous conditions in this synthesis?
A5: Anhydrous conditions are critical to prevent the hydrolysis of the starting material, the acetylating agent, and the final product.[1] Water can react with acetic anhydride and also lead to the cleavage of the ester and acetal linkages in the product, reducing the overall yield.[3]
Q6: What are the recommended purification methods for this compound?
A6: Purification is commonly achieved through column chromatography or recrystallization.[1] High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are also powerful tools for assessing the purity of the compound.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Glycerol formal
-
Acetic anhydride
-
Pyridine (or another suitable acid scavenger/catalyst)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve glycerol formal in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
References
preventing degradation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Diacetoxy-2-(acetoxymethoxy)propane to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound, focusing on identifying and mitigating degradation.
Issue: Suspected Degradation of this compound
Symptoms:
-
Change in physical appearance (e.g., color change from colorless to yellow or brown, increased viscosity).[1][2]
-
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).[3]
-
Shift in pH of the sample if dissolved in a non-buffered solvent.
-
Reduced potency or unexpected reaction outcomes when used in synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4][5] Several suppliers recommend specific temperature ranges, with -20°C being a common suggestion for maximum stability.[6][7] Storage at 2-8°C is also cited.[5][8] For short-term storage, room temperature in a sealed, dry environment may be acceptable.[9][10]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is hydrolysis of the ester and acetal linkages.[3] This reaction is typically catalyzed by the presence of acids or bases and leads to the cleavage of the acetoxy and acetoxymethoxy groups.[3] The final hydrolysis product is 1,3-dihydroxy-2-(hydroxymethoxy)propane.[3] Due to its hygroscopic nature, exposure to moisture can initiate this degradation process.[2]
Q3: How can I detect degradation in my sample?
A3: Degradation can be detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] These methods can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is indicative of degradation.[3]
Q4: My sample has turned slightly yellow. Is it still usable?
A4: A change in color from colorless to pale yellow or brown can be an indicator of degradation.[1][2] While a slight color change may not significantly impact all applications, it is crucial to perform an analytical purity check (e.g., via HPLC) to quantify the level of degradation before use, especially in sensitive applications like drug synthesis.
Q5: Can I store this compound in a solution?
A5: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in protic or aqueous solvents. If a solution is required, it should be prepared fresh using a dry, aprotic solvent. The compound is soluble in chloroform and methanol.[6]
Data on Storage Conditions and Stability
| Parameter | Recommended Condition | Rationale & Potential Impact of Deviation |
| Temperature | -20°C for long-term storage[6][7] | Lower temperatures reduce the rate of hydrolytic degradation. Higher temperatures accelerate degradation. |
| 2-8°C for medium-term storage[5][8] | Offers good stability for routine use. | |
| Room Temperature (short-term)[9][10] | Acceptable for brief periods, but risk of degradation increases with time and exposure to other factors. | |
| Humidity | Store in a dry environment[4][9] | The compound is susceptible to hydrolysis; moisture is a key reactant in its degradation.[2][3] |
| Light | Protect from light[5] | Although not the primary degradation pathway, UV light can potentially initiate degradation in some organic molecules. |
| Atmosphere | Store in a tightly sealed container[1][4] | Prevents ingress of atmospheric moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon, nitrogen) is advisable. |
| pH | Avoid acidic or basic conditions | Both acids and bases catalyze the hydrolysis of the ester and acetal functional groups.[3] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Objective: To determine the purity of this compound and identify the presence of degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks, pipettes, and autosampler vials
3. HPLC Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a suitable gradient (e.g., 50:50 v/v Mobile Phase A:B)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 3 µL
-
Detector: UV detector at a suitable wavelength or a Mass Spectrometer (MS)
4. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 30:70 v/v water:methanol) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard using the same diluent.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the area of the main peak and the presence of any additional peaks.
6. Data Analysis:
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).
-
Compare the chromatogram of the stored sample to that of a freshly prepared sample or the initial time-point sample to identify any new peaks corresponding to degradation products.
Visualizations
Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. usbio.net [usbio.net]
- 8. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pharmtech.com [pharmtech.com]
managing hygroscopic behavior of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
This guide provides technical support for researchers, scientists, and drug development professionals working with 1,3-Diacetoxy-2-(acetoxymethoxy)propane. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation, with a focus on managing its hygroscopic behavior.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Issue: The compound appears cloudy, contains precipitates, or is discolored.
-
Probable Cause: Exposure to air or moisture, leading to hydrolysis or oxidation.[1] The ester and acetal linkages in the molecule are susceptible to cleavage in the presence of water, which can be catalyzed by acid or base.[2]
-
Recommended Solution:
Issue: Inconsistent or no reaction with the substrate.
-
Probable Cause:
-
Recommended Solution:
Issue: The analytical results (e.g., by HPLC or GC) show unexpected peaks.
-
Probable Cause: The presence of impurities due to the degradation of the compound. The complete hydrolysis of this compound yields 1,3-dihydroxy-2-(hydroxymethoxy)propane.[2] Partial hydrolysis may also lead to other related substances.
-
Recommended Solution:
-
Confirm the identity of the degradation products using a suitable analytical method, such as Liquid Chromatography–Quadrupole Time of Flight–Tandem Mass Spectrometry (LC-QTOF-MS/MS), which is highly sensitive for detecting impurities.[2]
-
Review storage and handling procedures to prevent further degradation. Store the compound in airtight containers at 2–8°C with desiccants to maintain a relative humidity of less than 5%.[2]
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To prevent hydrolysis, it should be stored at 2–8°C in airtight containers.[2][3] Some sources also indicate storage at -20°C or room temperature in a dry, sealed environment.[4][5] It is crucial to protect it from moisture and light.[3][6] Using desiccants like silica gel to maintain low relative humidity is also recommended.[2]
-
-
Q2: What is the shelf life of this compound?
-
A2: While a specific shelf life is not provided in the search results, its stability is highly dependent on storage conditions. When stored properly under inert, dry conditions, the compound should remain stable. Regular analytical testing is recommended to monitor its purity over time.
-
-
Q3: What are the signs of degradation?
Handling and Safety
-
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
-
Q5: What should I do in case of skin or eye contact?
-
Q6: How should I dispose of excess or expired this compound?
Experimental Protocols
-
Q7: How can I monitor the purity and degradation of the compound?
-
A7: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for assessing the purity and identifying degradation products of this compound.[2][8] A highly sensitive method for detecting it as a genotoxic impurity has been developed using Liquid Chromatography–Quadrupole Time of Flight–Tandem Mass Spectrometry (LC-QTOF-MS/MS).[2][9]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H16O7 | [4] |
| Molecular Weight | 248.23 g/mol | [4] |
| Appearance | Transparent to brown liquid | [8][10] |
| Density | 1.177 g/cm³ | [3] |
| Flash Point | 134 °C | [3] |
| Purity | ≥98% | [5][11] |
| Moisture Content (KF) | ≤0.3% w/v | [8] |
| Storage Temperature | 2°C - 8°C or -20°C | [2][3][4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound and detecting potential hydrolysis products. Method parameters may need to be optimized for specific equipment and applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is often suitable for separating compounds of this polarity.[9]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.[9] For enhanced sensitivity and peak shape, a small amount of acid (e.g., 0.1% formic acid) can be added to the aqueous phase.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the compound or its impurities have absorbance.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or chloroform, to a known concentration.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
-
Identification of Degradation Products:
-
For the identification of unknown peaks, techniques like HPLC coupled with Mass Spectrometry (LC-MS) are invaluable.[2]
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Simplified hydrolysis pathway due to moisture exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. This compound | 86357-13-3 [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. aksci.com [aksci.com]
- 8. This compound CAS 86357-13-3 [minglangchem.com]
- 9. researchgate.net [researchgate.net]
- 10. haihangchem.com [haihangchem.com]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Ganciclovir Synthesis Condensation Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ganciclovir, with a specific focus on the critical condensation reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the ganciclovir condensation reaction, and how can it be minimized?
A1: The most prevalent side reaction is the formation of the undesired N-7 isomer of ganciclovir alongside the therapeutically active N-9 isomer. The alkylation of guanine derivatives can occur at both the N-9 and N-7 positions. Since the N-9 isomer is thermodynamically more stable, its formation is generally favored. However, the N-7 isomer is almost always produced as a significant byproduct.[1]
To minimize the formation of the N-7 isomer and improve the regioselectivity of the reaction, several strategies can be employed:
-
Catalyst Selection: The use of specific catalysts, such as acidic Amberlite IR-120, has been shown to enhance the regioselective synthesis of the N-9 isomer, achieving high purity (over 99%).[2]
-
Reaction Conditions: Optimization of reaction temperature, solvent, and reaction time can influence the ratio of N-9 to N-7 isomers.
-
Recycling of the N-7 Isomer: A process has been developed where the unwanted N-7 isomer is separated and recycled back into the subsequent reaction batch. This can enhance the formation of the desired N-9 isomer.[3]
Q2: What are the typical starting materials for the ganciclovir condensation reaction?
A2: The condensation reaction for ganciclovir synthesis typically involves the reaction of a protected guanine derivative with an acyclic side-chain precursor. Common starting materials include:
-
Guanine Derivative: Diacetyl guanine is a frequently used starting material.[1][2][3][4][5] Monoacetyl guanine or a mixture of mono- and diacetyl guanine can also be used.[6][7]
-
Acyclic Side-Chain Precursor: A common reactant is 1,3-diacetoxy-2-(acetoxymethoxy)propane or similar structures like 2-acetoxymethoxy-1,3-diacetoxy propane.[1][3][4][5]
Q3: What are the common solvents and catalysts used in this reaction?
A3: The choice of solvent and catalyst is crucial for the success of the condensation reaction.
-
Solvents: Polar aprotic solvents are commonly used. N,N-dimethylformamide (DMF) is a frequent choice.[1][3][8] Dioxane has also been reported as a solvent.[9] Ethanol has been highlighted as an environmentally friendly "green" solvent option.[2]
-
Catalysts: Acidic catalysts are typically employed to facilitate the reaction. Examples include p-toluene sulfonic acid monohydrate[1][3][8] and acidic Amberlite IR-120.[2] Trifluoroacetic acid has also been used.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ganciclovir condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired N-9 Isomer | - Suboptimal reaction temperature or time.- Inefficient catalyst.- Formation of a high percentage of the N-7 isomer. | - Systematically vary the reaction temperature (e.g., 90-100°C) and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1][3]- Consider using a more regioselective catalyst like acidic Amberlite IR-120.[2]- Implement a protocol to separate and recycle the N-7 isomer into the next reaction batch to shift the equilibrium towards the N-9 product.[3] |
| Difficult Separation of N-7 and N-9 Isomers | - The isomers have similar polarities, making chromatographic separation challenging and costly on a large scale.[1] | - Utilize fractional crystallization. The N-7 and N-9 isomers often have different solubilities in specific solvent systems. A common approach is to first crystallize the N-7 isomer from an alcoholic solvent like methanol. The N-9 isomer can then be precipitated from the mother liquor, often with the addition of a less polar co-solvent like toluene.[1][3] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase the reaction time and/or temperature, monitoring for product formation and potential degradation. Reactions can take over 40 hours.[1][3]- Ensure the catalyst is active and used in the appropriate amount. |
| Product Degradation | - Excessively high reaction temperatures or prolonged reaction times. | - Optimize the reaction conditions to find a balance between reaction completion and product stability. Monitor the reaction closely for the appearance of degradation products. |
| Low Purity of Final Ganciclovir Product | - Incomplete removal of protecting groups (acetyl groups) after condensation.- Presence of unreacted starting materials or residual N-7 isomer. | - Ensure the deacetylation step (hydrolysis) goes to completion. This is often achieved by treatment with a base such as aqueous ammonia or potassium hydroxide, followed by neutralization.[2][4][8]- Employ a robust purification protocol for the final product. This may involve recrystallization from a suitable solvent system (e.g., water/isopropanol mixture) or treatment with activated carbon to remove impurities.[10] |
Experimental Protocols
Protocol 1: Condensation of Diacetyl Guanine with 2-acetoxymethoxy-1,3-diacetoxy propane
This protocol is based on a commonly cited method for ganciclovir synthesis.[1][3]
Materials:
-
Diacetyl guanine
-
2-acetoxymethoxy-1,3-diacetoxy propane
-
p-toluene sulfonic acid monohydrate
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Toluene
Procedure:
-
A mixture of diacetyl guanine, 2-acetoxymethoxy-1,3-diacetoxy propane, and a catalytic amount of p-toluene sulfonic acid monohydrate in N,N-dimethylformamide is heated to 95-100°C.
-
The reaction is stirred continuously for approximately 40-60 hours, with progress monitored by TLC or HPLC.
-
After the reaction is complete, the DMF is removed under vacuum to yield a dark, syrupy residue.
-
The residue is dissolved in hot methanol.
-
The solution is cooled to 0-5°C and stirred for 1 hour to crystallize the N-7 isomer.
-
The crystalline N-7 isomer is filtered off and washed with cold methanol.
-
The solvent is completely removed from the filtrate.
-
The resulting residue is dissolved in a mixture of methanol and toluene and heated to 60°C.
-
The solution is then cooled to 5°C and stirred for 30 minutes to crystallize the desired N-9 isomer (triacetyl ganciclovir).
-
The product is filtered, washed with a mixture of methanol and toluene, and dried.
-
The purified triacetyl ganciclovir is then hydrolyzed (e.g., with aqueous ammonia or other bases) to yield ganciclovir.
Protocol 2: One-Pot Synthesis of Ganciclovir
This protocol describes a more streamlined, eco-friendly synthesis.[2]
Materials:
-
Guanine
-
Acetic anhydride
-
Iodine (catalyst)
-
1,3-dihydroxy-2-propoxymethyl)guanine side chain precursor (AMDP)
-
Acidic Amberlite IR-120
-
Ethanol
-
40% Methylamine solution
-
Glacial acetic acid
-
Water
Procedure:
-
Guanine is treated with acetic anhydride in the presence of a catalytic amount of iodine to form diacetyl guanine in situ.
-
The excess acetic anhydride is removed under vacuum.
-
To the in situ generated diacetyl guanine, add the AMDP side chain, acidic Amberlite IR-120 catalyst, and ethanol.
-
The mixture is heated to 80°C for 2 hours.
-
The reaction progress is monitored by TLC.
-
The hot reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under vacuum to obtain triacetyl ganciclovir.
-
A 40% methylamine solution is added, and the mixture is stirred at 50°C for 1.5 hours for deacetylation.
-
Water is added, and the mixture is stirred for an additional 30 minutes.
-
The aqueous solution is neutralized with glacial acetic acid and heated at 90°C for 1 hour to yield pure ganciclovir.
Quantitative Data Summary
| Parameter | Value/Range | Conditions/Notes | Reference |
| Yield of N-9 Isomer (Triacetyl Ganciclovir) | ~54% | From diacetyl guanine and 2-acetoxymethoxy-1,3-diacetoxy propane. | [2] |
| HPLC Purity of Ganciclovir | >99% | Achieved using the one-pot synthesis with acidic Amberlite IR-120 catalyst. | [2] |
| Reaction Temperature | 80 - 100°C | Condensation reaction. | [1][2][3] |
| Reaction Time | 2 - 63 hours | Varies significantly with the chosen protocol and reactants. | [1][2][3] |
Diagrams
Caption: General workflow for the synthesis of ganciclovir via condensation reaction.
Caption: Troubleshooting logic for low yield in ganciclovir condensation.
References
- 1. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 5. CN104610261A - Preparation method of ganciclovir intermediate - Google Patents [patents.google.com]
- 6. CN102627643A - Refining method for ganciclovir - Google Patents [patents.google.com]
- 7. CN102643277A - Refining method of ganciclovir - Google Patents [patents.google.com]
- 8. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110938075A - Ganciclovir preparation method - Google Patents [patents.google.com]
- 10. CN101851240B - Ganciclovir purification process - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Glycerol Formal Acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of glycerol formal acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters influencing the acetylation of glycerol?
A1: The primary parameters that affect the conversion of glycerol and the selectivity towards mono-, di-, and triacetin are the nature and amount of the catalyst, reaction temperature, the molar ratio of reactants (acetic acid or acetic anhydride to glycerol), and the reaction time.[1]
Q2: Which type of catalyst is most effective for glycerol acetylation?
A2: Acid catalysts are predominantly used for glycerol acetylation.[1] While homogeneous acids like sulfuric acid can be effective, they pose environmental and technical challenges.[1] Heterogeneous solid acid catalysts, such as Amberlyst-15, zeolites (like H-Y and HZSM-5), sulfated zirconia, and montmorillonite K-10, are often preferred due to their easier separation and potential for reusability.[1][2][3] The catalyst's performance is influenced by its acid site density (Brønsted vs. Lewis), surface area, and pore size.[1]
Q3: How does reaction temperature affect the outcome of the acetylation reaction?
A3: Glycerol acetylation with acetic acid is typically an endothermic reaction, meaning an increase in temperature generally leads to higher glycerol conversion.[1] However, temperature also significantly impacts product selectivity. At lower temperatures, monoacetin is often the main product, while higher temperatures favor the formation of diacetin and triacetin.[1][4] It is crucial to consider the thermal stability of the chosen catalyst, as excessive heat can lead to deactivation.[1]
Q4: What is the optimal molar ratio of acetic acid to glycerol?
A4: A higher molar ratio of acetic acid to glycerol generally shifts the reaction equilibrium towards the products, resulting in higher glycerol conversion and increased selectivity towards the more acetylated products, diacetin and triacetin.[2][5] Ratios from 1:3 to 1:12 have been reported, with higher ratios often favoring the production of triacetin.[1][2]
Q5: What is the difference between using acetic acid and acetic anhydride as the acetylating agent?
A5: Acetic anhydride is a more reactive acetylating agent than acetic acid, allowing the reaction to proceed under milder conditions (e.g., lower temperatures) and often achieving high selectivity to triacetin in a shorter time.[1] The reaction with acetic anhydride is exothermic, in contrast to the endothermic reaction with acetic acid.[6] However, acetic acid is generally a more cost-effective and readily available reagent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Glycerol Conversion | 1. Insufficient Catalyst Activity: The catalyst may have low acidity, a small surface area, or be deactivated. 2. Low Reaction Temperature: The endothermic nature of the reaction with acetic acid requires sufficient heat.[1] 3. Low Acetic Acid to Glycerol Molar Ratio: An insufficient amount of the acetylating agent can limit the reaction.[2] 4. Short Reaction Time: The reaction may not have reached equilibrium. | 1. Catalyst Selection/Activation: Ensure the use of a catalyst with high acid site density. Consider catalyst activation procedures if applicable. For zeolites, ensure the pore size is adequate to avoid diffusion limitations.[3] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring product selectivity and catalyst stability.[1] 3. Increase Molar Ratio: Increase the molar ratio of acetic acid to glycerol.[2][5] 4. Extend Reaction Time: Increase the duration of the reaction and monitor the conversion over time to determine the optimal reaction period. |
| Poor Selectivity to Desired Product (e.g., Triacetin) | 1. Suboptimal Temperature: Higher temperatures generally favor the formation of di- and triacetin.[1] 2. Inadequate Molar Ratio: A higher excess of acetic acid is often required for the formation of more substituted esters.[2] 3. Catalyst Properties: The nature of the acid sites (Brønsted vs. Lewis) can influence selectivity.[1] | 1. Optimize Temperature: Increase the reaction temperature. For instance, temperatures around 110-120°C have been shown to favor di- and triacetin.[1] 2. Adjust Molar Ratio: Increase the acetic acid to glycerol molar ratio (e.g., to 1:9 or higher).[2] 3. Screen Catalysts: Test different solid acid catalysts to find one that provides the desired selectivity. Catalysts with a high density of Brønsted acid sites are often reported to be effective.[1] |
| Catalyst Deactivation | 1. Thermal Instability: The catalyst may not be stable at the reaction temperature.[1] 2. Coking or Fouling: Deposition of byproducts on the catalyst surface can block active sites. 3. Leaching of Active Species: The active components of the catalyst may be leaching into the reaction mixture. | 1. Lower Reaction Temperature: Operate within the recommended temperature range for the catalyst. 2. Catalyst Regeneration: Investigate regeneration procedures for the specific catalyst (e.g., calcination). 3. Use a More Stable Catalyst: Select a catalyst known for its stability under the reaction conditions. |
| Formation of Undesired Byproducts (e.g., Acetol) | 1. Glycerol Dehydration: This can occur, particularly with certain catalysts.[3] | 1. Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some catalysts may favor dehydration more than others.[3] |
| Inconsistent Results | 1. Presence of Impurities: Water or other impurities in the glycerol or acetic acid can affect the reaction.[7] 2. Poor Mixing: Inadequate stirring can lead to mass transfer limitations. | 1. Use Pure Reactants: Ensure the purity of the glycerol and acetic acid. Water can negatively impact the reaction equilibrium.[7] 2. Ensure Efficient Stirring: Use an appropriate stirring speed to ensure the reaction mixture is homogeneous. |
Data Presentation
Table 1: Influence of Catalyst on Glycerol Acetylation
| Catalyst | Temp (°C) | Glycerol:Acetic Acid Molar Ratio | Time (h) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Amberlyst-35 | 105 | 1:9 | 4 | ~100 | - | - | 25.9 | [1] |
| 20% (w/w) H₂SO₄/K10 | 120 | 1:12 | 5 | 99 | 23 (Yield) | 59 (Yield) | 15 (Yield) | [1] |
| Ag–Cu-doped RHS–Al | 110 | 1:10 | - | 97.5 | 3.7 | 58.4 | 37.9 | [1] |
| Amberlyst-15 | 110 | 1:9 | 4.5 | 98.47 | 8.65 | 46.56 | 44.79 | [2] |
| Graphene Oxide | 80 | 1:9 | 0.67 | - | - | - | 93 (Yield) | [8] |
Table 2: Effect of Reaction Temperature on Glycerol Conversion and Selectivity (Catalyst: Biosolids-based, Acetic Acid:Glycerol = 6:1)
| Temperature (°C) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| 60 | ~20 | - | - | - | [9] |
| 80 | ~40 | - | - | - | [9] |
| 100 | ~65 | - | - | - | [9] |
| 120 | >90 | - | - | - | [9] |
Table 3: Impact of Acetic Acid:Glycerol Molar Ratio on Product Selectivity (Catalyst: Biosolids-based, Temp: 120°C)
| Acetic Acid:Glycerol Molar Ratio | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| 1:1 | 74.3 | 25.7 | 0 | [9] |
| 3:1 | 48.2 | 49.8 | 2.0 | [9] |
| 6:1 | 28.9 | 63.8 | 7.3 | [9] |
| 9:1 | 15.1 | 65.5 | 19.4 | [9] |
Experimental Protocols
General Protocol for Glycerol Acetylation in a Batch Reactor
-
Reactor Setup: A stirred batch reactor equipped with a reflux condenser, temperature controller, and sampling port is assembled.
-
Reactant and Catalyst Charging: Glycerol, acetic acid (at the desired molar ratio), and the catalyst (typically a percentage by weight of glycerol) are added to the reactor.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature under constant stirring.
-
Sampling: Samples are withdrawn at regular intervals to monitor the progress of the reaction.
-
Sample Analysis: The composition of the samples (glycerol, monoacetin, diacetin, triacetin) is determined using analytical techniques such as gas chromatography (GC).
-
Reaction Termination: After the desired reaction time, the reactor is cooled down.
-
Product Separation: The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.
Note: This is a generalized protocol. Specific details such as catalyst loading, stirring speed, and analytical methods should be adapted based on the specific research objectives and the literature.
Visualizations
Caption: Experimental workflow for glycerol formal acetylation.
Caption: Key parameter relationships in glycerol acetylation.
References
- 1. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
removing impurities from synthetic 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Impurities in synthetic this compound can be categorized as process-related, degradation products, and residual solvents.
-
Process-Related Impurities: These originate from the synthesis process and include unreacted starting materials (e.g., glycerol formal, acetic anhydride), reagents or catalysts (e.g., p-toluenesulfonic acid), and side-products formed during the reaction. A specifically identified process-related impurity is 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane.
-
Degradation Products: The compound contains ester and acetal functional groups, which are susceptible to hydrolysis.[1] This can result in partially or fully hydrolyzed impurities. The complete hydrolysis product is 1,3-dihydroxy-2-(hydroxymethoxy)propane.[1]
-
Residual Solvents: Solvents used during the synthesis and purification, such as dimethylformamide (DMF), methanol, toluene, or ethyl acetate, may be present in the final product.
Q2: How can I detect and quantify impurities in my sample?
A2: Chromatographic methods are highly effective for analyzing the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These techniques are powerful for determining the purity and assay of non-volatile and thermally labile compounds like this one.[1]
-
Gas Chromatography (GC): GC can be used for identification, with the retention time of the main peak in the sample being compared to a standard.
-
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for identifying and quantifying the compound, especially when it is present as a genotoxic impurity in final drug products like valganciclovir hydrochloride.[2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C or between 2°C - 8°C, protected from light.[3][4]
Troubleshooting Guides
Issue 1: High Levels of Unknown Impurities Detected by HPLC/GC
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Review the synthesis protocol, ensuring correct stoichiometry of reactants and catalysts. 2. Confirm reaction temperature and time are optimal. 3. Consider increasing the reaction time or temperature if starting materials are detected. |
| Side Reactions | 1. Analyze the impurity profile to identify potential side products. 2. Adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of specific side products. |
| Degradation during Workup | 1. Ensure aqueous workup steps are performed quickly and at low temperatures to minimize hydrolysis. 2. Use anhydrous solvents where possible. |
Issue 2: Presence of Residual Solvents
| Potential Cause | Troubleshooting Steps |
| Inefficient Drying | 1. Dry the product under high vacuum for an extended period. 2. Gently heat the sample under vacuum, if thermally stable, to facilitate solvent removal. |
| Inappropriate Purification Solvent | 1. If using crystallization, ensure the chosen solvent system effectively removes residual synthesis solvents. 2. Consider a solvent swap by dissolving the product in a lower-boiling point solvent and re-evaporating. |
Issue 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Impurities can inhibit crystallization. Attempt purification by column chromatography before crystallization. 2. Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble. |
| Incorrect Crystallization Solvent | 1. Experiment with different solvent systems (e.g., toluene/methanol mixtures).[2] 2. Try adding a non-polar solvent to a solution of the product in a polar solvent to induce precipitation. |
| Water Contamination | 1. Ensure all glassware and solvents are anhydrous. 2. The presence of water can lead to hydrolysis and prevent crystallization. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is a general guideline based on literature for related compounds and may require optimization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of methanol and toluene.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing activated carbon and heat for a short period.[3]
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Analysis by HPLC
This is a representative method and may need to be adapted for specific equipment and impurity profiles.
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 100 mm x 4.6 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: An isocratic or gradient elution can be developed. For example, a 50:50 v/v ratio of Mobile Phase A and B.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: Ambient.[2]
-
Injection Volume: 3 µL.[2]
-
Detector: UV detector (wavelength to be determined based on the chromophore) or a mass spectrometer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₇ | [3] |
| Molecular Weight | 248.23 g/mol | [3] |
| Density | 1.177 g/cm³ | [3] |
| Flash Point | 134 °C | [3] |
| Specified Impurity Limit (1-chloro-3-acetoxy-2-(acetoxymethoxy)propane) | ≤0.15% | |
| Moisture Content (KF) | ≤0.3% w/v |
Visualizations
Caption: Experimental workflow from synthesis to analysis.
Caption: Troubleshooting high impurity levels.
References
Technical Support Center: 1,3-Diacetoxy-2-(acetoxymethoxy)propane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acid-catalyzed acetylation of glycerol formal with acetic anhydride.
Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The acetylation of glycerol formal is a stepwise process. Incomplete conversion will result in a mixture containing mono- and di-acetylated intermediates, thus lowering the yield of the desired tri-acetylated product.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time until the starting material and intermediates are no longer detectable.
-
Optimize Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions and degradation of the product. A typical temperature range for glycerol acetylation is between 100-120°C.[2]
-
Increase Molar Ratio of Acetylating Agent: Employing a higher molar ratio of acetic anhydride to glycerol formal can drive the reaction towards completion. Ratios of up to 9:1 (acetic acid to glycerol) have been shown to increase the yield of triacetin.[3][4]
-
-
-
Suboptimal Catalyst Activity: The acid catalyst is crucial for the reaction. Its effectiveness can be compromised by impurities or insufficient loading.
-
Solution:
-
Catalyst Choice: Both homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and heterogeneous catalysts such as Amberlyst-15 are effective.[3] For easier removal, especially on a larger scale, a heterogeneous catalyst is often preferred.
-
Catalyst Loading: Ensure the correct catalyst loading is used. For p-TSA, typical loadings range from 0.5 to 5 mol% relative to the limiting reagent.
-
Catalyst Quality: Use a fresh, high-purity catalyst. Impurities in the catalyst can poison it and reduce its activity.
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during the isolation and purification steps.
-
Solution:
-
Neutralization: After the reaction is complete, the acid catalyst must be neutralized. This is typically done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. Incomplete neutralization can lead to product degradation during distillation.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Purification: Fractional distillation is a common method for purifying this compound. To minimize product loss, ensure the distillation apparatus is properly set up and insulated to maintain a consistent temperature gradient.
-
-
Question: I am observing the formation of significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
Answer:
The primary byproducts in the acetylation of glycerol formal are the incompletely acetylated intermediates: 1-acetoxy-3-hydroxy-2-(acetoxymethoxy)propane and 1,3-diacetoxy-2-hydroxy-(acetoxymethoxy)propane.
-
Minimizing Incompletely Acetylated Byproducts:
-
As discussed in the low yield section, optimizing reaction time, temperature, and the molar ratio of acetic anhydride will favor the formation of the fully acetylated product.
-
-
Other Potential Byproducts:
-
Acetic Acid: Acetic anhydride reacts with any moisture present to form acetic acid.[5] Acetic acid is also a byproduct of the acetylation reaction itself.[6]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Acetic acid can be removed during the aqueous workup with a base wash.
-
-
Self-condensation of Acetic Anhydride: At elevated temperatures, acetic anhydride can undergo self-condensation reactions.
-
Solution: Maintain careful temperature control and avoid excessive heating.
-
-
Question: How do I effectively remove the acid catalyst after the reaction, especially at a larger scale?
Answer:
The method for catalyst removal depends on whether a homogeneous or heterogeneous catalyst is used.
-
Homogeneous Catalyst (e.g., p-toluenesulfonic acid):
-
Aqueous Wash: The most common method is to wash the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate. This neutralizes the acid, converting it into its salt, which is soluble in the aqueous phase and can be separated.
-
Caution: The addition of a base to the acidic reaction mixture can cause gas evolution (CO2). Add the basic solution slowly and with good stirring to control the effervescence.
-
Filtration: In some cases, if the salt of the catalyst precipitates, it can be removed by filtration.[1]
-
-
Heterogeneous Catalyst (e.g., Amberlyst-15):
-
Filtration: The primary advantage of using a solid acid catalyst is its easy removal by simple filtration at the end of the reaction.[1][3] This simplifies the workup procedure significantly, especially for large-scale production.
-
Washing: After filtration, the catalyst can be washed with a solvent to recover any adsorbed product. The catalyst can often be regenerated and reused.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct and widely used method is the acetylation of glycerol formal.[1] Glycerol formal is reacted with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry place, protected from light. For long-term storage, temperatures between 2°C and 8°C are advised.
Q3: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques used.[1] GC is well-suited for monitoring the disappearance of the more volatile starting materials and the formation of the product. HPLC is effective for analyzing the purity of the final, less volatile product.[1] GC-MS can be used to identify the structures of byproducts.[7]
Q4: What are the main safety precautions to consider when working with acetic anhydride?
A4: Acetic anhydride is corrosive, a lachrymator (causes tearing), and reacts exothermically with water.[5] It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and keep it away from moisture.
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes for Glycerol Acetylation
| Catalyst | Acetylating Agent | Molar Ratio (Glycerol:Agent) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Triacetin Selectivity (%) | Reference |
| Amberlyst-35 | Acetic Acid | 1:9 | 105 | 4 | ~100 | 25.9 | [8] |
| Sulfated CeO₂–ZrO₂ | Acetic Acid | Not specified | 100 | 3 | 99.1 | 21.26 | [8] |
| Graphene Oxide | Acetic Acid | 1:9 | 80 | 0.67 | - | 93 (Yield) | [9] |
| Amberlyst-15 | Acetic Acid | 1:8 | 120 | 3 | 99.03 | 37.73 | [9] |
| p-TSA | Acetic Anhydride | Not specified | Not specified | Not specified | High | High | [1] |
Note: The data presented is for the acetylation of glycerol to triacetin, which serves as a model for the synthesis of this compound from glycerol formal.
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound via the acetylation of glycerol formal.
Materials:
-
Glycerol formal
-
Acetic anhydride
-
p-Toluenesulfonic acid monohydrate (p-TSA) or Amberlyst-15
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycerol formal (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0-5.0 eq) to the flask.
-
Catalyst Addition: Add the acid catalyst. If using p-TSA, add approximately 0.01-0.05 eq. If using a heterogeneous catalyst like Amberlyst-15, add approximately 10-20 wt% relative to the glycerol formal.
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed. This may take several hours.
-
Cooling and Catalyst Removal:
-
If using a heterogeneous catalyst, cool the mixture to room temperature and filter to remove the catalyst.
-
If using a homogeneous catalyst, cool the mixture to room temperature.
-
-
Workup:
-
Slowly add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the acid catalyst and any remaining acetic anhydride. Be cautious of CO2 evolution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for production issues.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetic Anhydride [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
avoiding hydrolysis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in experiments
Technical Support Center: 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling this compound to prevent its unintended hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to hydrolysis?
A1: this compound is a key acyclic glycerol derivative used as a building block in the synthesis of antiviral drugs like Ganciclovir and its prodrug, Valganciclovir.[1][2][3] Its molecular structure contains three ester linkages and one acetal linkage.[1] Both functional groups are susceptible to cleavage by hydrolysis, a chemical reaction with water. This reaction is significantly accelerated by the presence of acid or base catalysts, leading to the decomposition of the compound into glycerol, acetic acid, and formaldehyde.[1]
Q2: What are the primary signs of hydrolysis in my sample?
A2: The most common indicators of unintended hydrolysis are a lower-than-expected yield of your target product and the appearance of starting materials or new, more polar byproducts. Analytical techniques can confirm this:
-
Chromatography (HPLC, LC-MS): You may observe a decrease in the area of the main product peak and the emergence of new peaks corresponding to hydrolysis products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, such as a peak for a carboxylic acid proton from acetic acid, or changes in the integration of existing peaks can indicate degradation.
-
pH Changes: The formation of acetic acid from hydrolysis will lower the pH of an unbuffered solution.
Q3: How should I properly store this compound and its solutions to prevent hydrolysis?
A3: Proper storage is critical to maintaining the integrity of the compound.
-
Neat Compound: Supplier recommendations vary, but storage at -20°C or between 2°C and 8°C is common.[2][3] Protecting the compound from light is also recommended.[3] Always store it in a tightly sealed container in a dry, well-ventilated area.[4]
-
Stock Solutions: Solutions should be prepared using high-quality, anhydrous solvents such as dimethylsulfoxide (DMSO).[5] It is highly advisable to prepare small aliquots to avoid repeated freeze-thaw cycles and moisture introduction. These stock solutions should be stored well-sealed, frozen (at -20°C or below), and desiccated to prevent moisture absorption.[5]
Q4: What solvents are recommended for working with this compound?
A4: The compound is soluble in chloroform and methanol.[2] For reactions requiring anhydrous conditions, such as in the synthesis of Ganciclovir, polar aprotic solvents like N,N-dimethylformamide (DMF) or anhydrous DMSO are used.[5][6] It is imperative to use anhydrous grade solvents for these applications to prevent premature hydrolysis of the starting material.
Troubleshooting Guide
Issue: My experiment, which uses this compound as a starting material, is resulting in low yields and unexpected byproducts.
This guide will help you diagnose the potential source of hydrolysis.
Possible Cause 1: Hydrolysis During the Reaction
-
Question: Were your reaction conditions strictly anhydrous?
-
Solution: The presence of trace amounts of water can initiate hydrolysis, especially if the reaction is run at elevated temperatures or with acidic/basic reagents.
-
Use Anhydrous Solvents: Always use freshly opened, anhydrous-grade solvents or solvents that have been properly dried and stored.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause 2: Hydrolysis During the Aqueous Workup
-
Question: Did your experimental workup involve quenching with water or aqueous washes?
-
Solution: Aqueous workup steps are the most common source of unintended hydrolysis.[7]
-
Lower the Temperature: Perform all aqueous washes with ice-cold solutions in a flask placed in an ice bath. This dramatically slows the rate of hydrolysis.[7]
-
Avoid Strong Acids/Bases: If a base is needed to neutralize acid, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.[7]
-
Minimize Contact Time: Perform extractions and washes as efficiently as possible. Do not let the organic and aqueous layers sit together for extended periods.[7]
-
Thorough Drying: After the final wash, dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all traces of water before solvent evaporation.[7]
-
Possible Cause 3: Purity of the Starting Material
-
Question: Have you confirmed the purity of your this compound before starting the experiment?
-
Solution: The compound may have degraded during storage.
-
Analytical Check: Run a quick quality control check on the starting material using HPLC or NMR to ensure its purity and confirm the absence of significant hydrolysis products.
-
Proper Storage: Re-evaluate your storage conditions based on the recommendations in the FAQ section.
-
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis
| Factor | Condition | Relative Hydrolysis Risk | Recommendations |
| Water Content | Anhydrous (<50 ppm H₂O) | Low | Use anhydrous grade solvents and inert atmosphere techniques. |
| Standard Grade Solvents | Medium | Avoid for moisture-sensitive reactions. | |
| Aqueous Solutions | High | Avoid unless hydrolysis is the intended reaction. | |
| pH | Neutral (pH ~7) | Low | Buffer reactions if possible and use neutral water for washes. |
| Acidic (pH < 5) | High | Hydrolysis is acid-catalyzed.[1] Avoid acidic conditions during workup. | |
| Basic (pH > 9) | High | Hydrolysis is base-catalyzed.[1] Use weak bases like NaHCO₃ for washes.[7] | |
| Temperature | ≤ 0 °C | Low | Conduct aqueous workups and purifications on ice.[7] |
| Room Temperature (~25 °C) | Medium | Risk of hydrolysis increases, especially with prolonged exposure to moisture. | |
| Elevated (> 40 °C) | High | Significantly accelerates hydrolysis. The compound is reportedly stable up to 134°C in anhydrous conditions.[1] | |
| Catalysts | None | Low | Spontaneous hydrolysis is slow but possible with water. |
| Acid / Base | High | Act as catalysts for hydrolysis.[1] | |
| Esterase Enzymes | High | In biological systems, nonspecific esterases will rapidly cleave the ester bonds.[5] |
Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol describes the preparation of a stock solution intended for use in anhydrous reaction conditions.
-
Glassware Preparation: Dry a suitable volumetric flask and a syringe in an oven at 120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.
-
Solvent Preparation: Obtain a new, sealed bottle of high-quality anhydrous DMSO.
-
Weighing: Quickly weigh the required amount of this compound in a tared vial.
-
Dissolution: Under a gentle stream of nitrogen or argon, add the anhydrous DMSO to the vial using the dried syringe to dissolve the compound. Transfer the solution to the dried volumetric flask and dilute to the final volume.
-
Storage: Cap the flask tightly with a septum and seal with paraffin film. If storing for an extended period, divide the solution into smaller, single-use aliquots in separate dry vials under an inert atmosphere. Store all solutions at -20°C.
Protocol 2: General Anhydrous Reaction Workup Procedure
This protocol outlines a workup designed to isolate a product from a reaction mixture containing this compound derivatives while minimizing hydrolysis.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath.
-
Quenching: If the reaction must be quenched, slowly add an ice-cold, neutral solution (e.g., saturated ammonium chloride or plain ice water) to the reaction mixture while stirring in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel containing an appropriate, cold organic solvent. Extract the product into the organic layer.
-
Washing:
-
Perform a quick wash with ice-cold deionized water to remove water-soluble byproducts.
-
If a basic wash is necessary to remove acidic impurities, use cold, saturated sodium bicarbonate solution. Shake gently at first to release any evolved CO₂, then shake vigorously but briefly.
-
Separate the layers promptly after each wash.
-
-
Drying: Transfer the collected organic layer to a flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄). Stir until the drying agent no longer clumps.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator, keeping the bath temperature as low as feasible to prevent thermal degradation.
Visualizations
Caption: The acid or base-catalyzed hydrolysis pathway.
Caption: A workflow emphasizing key steps to prevent hydrolysis.
Caption: A decision tree for troubleshooting hydrolysis issues.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 4. This compound CAS 86357-13-3 [minglangchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: An Analysis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectrum of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a critical building block in the synthesis of antiviral medications.
Predicted NMR Spectral Data
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the anticipated chemical shifts, multiplicities, and integrations for the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
| -CH(O)- | 4.0 - 4.2 | Multiplet | 1H |
| -CH₂-OAc | 4.1 - 4.3 | Doublet of Doublets | 4H |
| -O-CH₂-O- | 5.2 - 5.4 | Singlet | 2H |
| -C(=O)-CH₃ (x3) | 2.0 - 2.2 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm, estimated) |
| -C H(O)- | 70 - 75 |
| -C H₂-OAc | 60 - 65 |
| -O-C H₂-O- | 90 - 95 |
| -C (=O)-CH₃ (x3) | 170 - 172 |
| -C(=O)-C H₃ (x3) | 20 - 22 |
Comparison with Potential Impurities
During the synthesis of this compound, typically via the acetylation of glycerol formal, several starting materials and byproducts may be present as impurities. Monitoring the NMR spectrum for the characteristic signals of these compounds is essential for ensuring the purity of the final product.
Table 3: ¹H and ¹³C NMR Data for Potential Impurities
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Glycerol | 3.5-3.8 (m, 5H), OH (broad) | ~63 (CH₂OH), ~72 (CHOH) |
| Formaldehyde | ~9.7 (s, CH₂O in D₂O) | Hydrated forms in solution |
| Acetic Anhydride | ~2.2 (s, 6H) | ~22 (CH₃), ~168 (C=O) |
| Acetic Acid | ~2.1 (s, 3H), ~11.5 (s, 1H, broad) | ~21 (CH₃), ~177 (C=O) |
Experimental Protocols
Synthesis of this compound (Illustrative)
A typical synthesis involves the acetylation of glycerol formal. To a solution of glycerol formal in a suitable solvent (e.g., dichloromethane), acetic anhydride is added dropwise in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
NMR Sample Preparation and Analysis
A sample of the purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectrum analysis of a synthesized sample of this compound.
A Comparative Guide to Purity Analysis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: HPLC vs. GC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key intermediate in the synthesis of antiviral drugs like Ganciclovir, is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This compound can be a potential genotoxic impurity in the final drug product, necessitating highly sensitive analytical methods for its detection.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity analysis of this compound, complete with experimental protocols and performance data.
Chromatographic techniques are fundamental for offering high-resolution separation of this compound from its related substances and potential degradation products.[1] While HPLC is a widely utilized technique for non-volatile and thermally labile compounds, GC and advanced methods like LC-MS/MS present viable alternatives depending on the specific analytical requirements.[1][3]
Comparative Analysis of Analytical Methods
The choice of analytical method depends on factors such as the nature of the impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. trace-level impurity quantification). Below is a summary of the performance of HPLC, GC-FID, and LC-MS/MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Separation by HPLC followed by mass analysis, providing high sensitivity and selectivity.[1] |
| Applicability | Purity determination, assay of non-volatile and thermally labile compounds.[1] | Purity determination of volatile and thermally stable compounds.[1][4] | Ultra-trace level quantification of genotoxic impurities.[1][5] |
| Typical Stationary Phase | C18 reversed-phase column.[1] | DB-624 (6% cyanopropylphenyl/ 94% dimethylpolysiloxane) or equivalent.[4] | Acquity bridged ethylene hybrid C18 reversed-phase column.[5] |
| Common Impurities Detected | 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane, other process-related impurities and degradation products.[6][7] | Volatile organic impurities. | Genotoxic impurities at ppm levels.[5] |
| Illustrative Limit of Detection (LOD) | ~0.01% | ~0.01% | 0.027 ppm[5] |
| Illustrative Limit of Quantification (LOQ) | ~0.03% | ~0.03% | 0.083 ppm[5] |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate to High |
| Destructive Analysis | Yes | Yes | Yes |
Note: The LOD and LOQ values for HPLC and GC-FID are illustrative and can vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50 v/v).[1] An isocratic or gradient elution can be employed for optimal separation.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a reference standard solution in the same manner.
-
-
Data Analysis: The purity is determined by the area percent normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
2. Gas Chromatography (GC-FID) Method
This method is an alternative for assessing the purity and identifying volatile impurities. Some suppliers specify purity of ≥98% by gas chromatography.[1]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: Capillary column suitable for polar analytes (e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).[4]
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Hold at 240°C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).
-
-
Data Analysis: Purity is determined by area percent normalization. For identification, the retention time of the principal peak in the test sample should match that of a standard.[6][7]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is ideal for the quantification of this compound as a genotoxic impurity at trace levels.[1][5]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Quantification is typically performed using an external standard calibration curve. The retention time of the impurity was found to be at 1.830 min in a published method.[5]
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for HPLC purity analysis and a logical decision-making process for selecting the appropriate analytical method.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. omicsonline.org [omicsonline.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS 86357-13-3 [minglangchem.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
A Comparative Guide to Ganciclovir Precursors: 1,3-Diacetoxy-2-(acetoxymethoxy)propane vs. Other Synthetic Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir, a cornerstone in the treatment of cytomegalovirus (CMV) infections, can be synthesized through various pathways utilizing different precursors. The choice of starting material significantly impacts the overall efficiency, purity, and cost-effectiveness of the synthesis. This guide provides an objective comparison of 1,3-Diacetoxy-2-(acetoxymethoxy)propane and other key precursors for ganciclovir synthesis, supported by experimental data to inform strategic decisions in drug development and manufacturing.
Executive Summary
The synthesis of ganciclovir predominantly involves the N-alkylation of a guanine derivative with a synthon providing the acyclic side chain. A critical challenge in this process is the control of regioselectivity, leading to the desired N9-isomer over the undesired N7-isomer. This guide focuses on comparing three major synthetic routes starting from:
-
Diacetylguanine with this compound
-
Guanine in a one-pot synthesis with this compound
-
Tetraacetylguanosine with this compound
The one-pot synthesis commencing from guanine emerges as a highly efficient and environmentally friendly option, offering a remarkable yield and high purity of the desired N9-isomer. While the route from diacetylguanine is a more traditional and well-established method, it often results in lower yields and challenges in isomer separation. The synthesis from guanosine, although historically relevant, involves more steps and may be less economically viable for large-scale production.
Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes to ganciclovir.
| Parameter | Diacetylguanine Route | One-Pot Guanine Route | Tetraacetylguanosine Route |
| Starting Materials | Diacetylguanine, this compound | Guanine, Acetic Anhydride, this compound | Tetraacetylguanosine, this compound |
| Overall Yield | 45-70%[1] | Up to 95%[2] | Moderate (exact figures vary) |
| N9-Isomer Purity (Post-reaction) | ~95% (after separation)[3][4] | >99%[2] | Requires chromatographic separation |
| N9:N7 Isomer Ratio | Typically 3:1 to 6:1 before separation[1] | ~99:0.18[2] | Formation of both isomers, requiring separation |
| Reaction Time | >40 hours (alkylation step)[5] | ~3.5 hours (excluding workup)[5] | Several hours |
| Key Advantages | Well-established methodology. | High yield and purity, operational simplicity, cost-effective, eco-friendly (recyclable catalyst, less solvent).[2][5] | Utilizes a readily available starting material. |
| Key Disadvantages | Lower yield, formation of difficult-to-separate isomers, long reaction times, use of hazardous solvents (e.g., DMF).[6] | Relatively newer method. | Requires additional protection/deprotection steps, leading to more complex procedures and potentially lower overall yield. |
Experimental Protocols
Synthesis of Ganciclovir from Diacetylguanine
This traditional method involves the condensation of diacetylguanine with this compound.
Reaction: A mixture of diacetylguanine, this compound, and a catalytic amount of p-toluenesulfonic acid monohydrate in a high-boiling solvent like N,N-dimethylformamide (DMF) is heated. The reaction typically requires prolonged heating (over 40 hours) to achieve completion.[6]
Workup and Purification: After the reaction, the solvent is removed under vacuum. The resulting residue contains a mixture of N9- and N7-isomers of triacetylganciclovir. Separation of these isomers is a critical and often challenging step, typically achieved by fractional crystallization or chromatography. The purified N9-isomer is then deacetylated using a base, such as ammonia or methylamine, to yield ganciclovir.
One-Pot Synthesis of Ganciclovir from Guanine
This modern approach offers a streamlined and highly efficient synthesis of ganciclovir.
Reaction: Guanine is first acetylated in situ with acetic anhydride in the presence of a catalytic amount of iodine. Following this, this compound and a solid acid catalyst (e.g., Amberlite IR-120) are added directly to the reaction mixture. The reaction proceeds at a moderate temperature for a significantly shorter duration compared to the traditional method.[2]
Workup and Purification: The solid catalyst is easily removed by filtration. The subsequent deacetylation is carried out by adding an amine base. The high regioselectivity of this method minimizes the formation of the N7-isomer, simplifying the purification process, which typically involves crystallization to yield high-purity ganciclovir.[2]
Synthesis of Ganciclovir from Tetraacetylguanosine
This route utilizes a protected form of guanosine as the starting material.
Reaction: Tetraacetylguanosine is reacted with this compound in the presence of a Lewis acid catalyst. This reaction leads to the formation of a mixture of N9- and N7-isomers of triacetylganciclovir.
Workup and Purification: Similar to the diacetylguanine route, the separation of the N9- and N7-isomers is a necessary and often challenging step, typically requiring chromatography. The isolated N9-isomer is then deacetylated to afford ganciclovir.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the different synthetic routes to ganciclovir.
Caption: Comparative workflow of ganciclovir synthesis routes.
Cost-Effectiveness and Industrial Viability
While a precise cost analysis is dependent on fluctuating raw material prices and scale of production, a qualitative assessment can be made.
-
Guanine is a fundamental purine base and is generally the most cost-effective starting material, especially when sourced in bulk from major producers.[7] The high efficiency and reduced number of steps in the one-pot synthesis further contribute to its economic viability.[2]
-
Diacetylguanine , being a derivative of guanine, is more expensive. The lower overall yield and the need for extensive purification to remove the N7-isomer add to the manufacturing cost in the traditional route.[6]
-
Guanosine is also a relatively inexpensive starting material, but the need to convert it to its tetraacetyl derivative adds a step and associated costs to the overall process.
From an industrial perspective, the one-pot synthesis from guanine presents a compelling case due to its high yield, operational simplicity, reduced waste, and cost-effectiveness.[2][5]
Safety and Environmental Considerations
The choice of synthetic route also has implications for safety and environmental impact.
-
Solvents: The traditional diacetylguanine route often employs N,N-dimethylformamide (DMF), a solvent with known health risks.[6] The one-pot synthesis utilizes more environmentally friendly solvents like ethanol.[2]
-
Catalysts: The one-pot method's use of a recyclable solid acid catalyst (Amberlite IR-120) is a significant advantage over the use of soluble acids like p-toluenesulfonic acid, which can be more challenging to remove and dispose of.[2]
-
Waste: The high efficiency and selectivity of the one-pot synthesis lead to less waste generation compared to the lower-yielding traditional methods that require extensive purification.
Ganciclovir itself is a potent pharmaceutical agent and requires careful handling. It is classified as potentially carcinogenic and mutagenic.[8] Appropriate personal protective equipment and containment measures are essential during its synthesis and handling. Environmental risk assessments have shown that ganciclovir is biodegradable and poses a low risk to the environment at current levels of use.[9][10]
Conclusion
The comparison of ganciclovir precursors highlights a clear trend towards more efficient, cost-effective, and environmentally benign synthetic strategies. While this compound remains a crucial building block for the ganciclovir side chain across these methods, its pairing with different guanine-based precursors significantly alters the overall process efficiency.
For researchers and drug development professionals, the one-pot synthesis starting from guanine represents the current state-of-the-art, offering significant advantages in terms of yield, purity, and sustainability. This method not only simplifies the production of ganciclovir but also aligns with the principles of green chemistry, making it an attractive option for both laboratory-scale synthesis and industrial manufacturing.
References
- 1. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 4. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US20050176956A1 - Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Diacetyl Guanine (N,9-Diacetylguanine) BP EP USP CAS 3056-33-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined environmental risk assessment for the antiviral pharmaceuticals ganciclovir and valganciclovir in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A 13C NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a comparative analysis for the validation of the 1,3-Diacetoxy-2-(acetoxymethoxy)propane structure, a key intermediate in the synthesis of the antiviral drug Ganciclovir, utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document presents predicted 13C NMR data for the target compound alongside experimental data for structurally similar alternatives, offering a clear framework for spectral interpretation and confirmation.
Performance Comparison: 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data for two alternative, structurally related compounds: 1,3-Diacetoxypropane and Glycerol Triacetate. This comparative data is crucial for identifying the unique spectral features of the target molecule.
| Carbon Atom Assignment | This compound (Predicted) | 1,3-Diacetoxypropane (Experimental) | Glycerol Triacetate (Experimental) |
| Carbonyl (C=O) | 170.1 ppm (2C), 169.4 ppm (1C) | 170.7 ppm (2C) | 170.3 ppm (2C), 169.8 ppm (1C) |
| Methylene (-CH2-OAc) | 62.8 ppm (2C) | 61.6 ppm (2C) | 62.1 ppm (2C) |
| Methine (-CH-) | 74.2 ppm (1C) | 28.3 ppm (1C) | 68.8 ppm (1C) |
| Acetoxymethoxy (-O-CH2-O-) | 91.5 ppm (1C) | - | - |
| Methyl (-CH3) | 20.7 ppm (2C), 20.6 ppm (1C) | 20.8 ppm (2C) | 20.7 ppm (2C), 20.5 ppm (1C) |
Note: Predicted data for this compound was generated using the online NMR prediction tool at nmrdb.org. Experimental data for the alternative compounds is sourced from publicly available spectral databases.
The key differentiating feature for this compound is the presence of a signal around 91.5 ppm , corresponding to the methylene carbon of the acetoxymethoxy group (-O-CH2-O-). This downfield shift is characteristic of a carbon atom bonded to two oxygen atoms. This distinct signal, absent in the spectra of 1,3-diacetoxypropane and glycerol triacetate, serves as a definitive marker for the correct structure.
Experimental Protocol: 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve 20-50 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the solubility of the compound and its residual peak should not overlap with signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve homogeneity and optimize spectral resolution. This process minimizes peak broadening.
3. Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard pulse sequence for a proton-decoupled experiment to simplify the spectrum by removing C-H coupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans will depend on the sample concentration; a higher number of scans increases the signal-to-noise ratio.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS).
-
Perform baseline correction to obtain a flat baseline across the spectrum.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using 13C NMR.
A Comparative Guide to Synthetic Routes for the Ganciclovir Side Chain
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir, a potent antiviral drug primarily used to treat cytomegalovirus (CMV) infections, is a synthetic nucleoside analog. Its efficacy is intrinsically linked to its unique acyclic side chain, 1,3-dihydroxy-2-propoxymethyl. The synthesis of this side chain, often in a protected form such as 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP), is a critical step in the overall production of ganciclovir. This guide provides a comparative analysis of alternative synthetic routes to this crucial side chain, presenting experimental data, detailed protocols, and workflow diagrams to inform strategic decisions in drug development and manufacturing.
Executive Summary
The synthesis of the ganciclovir side chain has evolved from classical multi-step procedures to more streamlined and efficient methodologies. This guide focuses on three primary synthetic strategies, originating from readily available starting materials: glycerol, epichlorohydrin, and 1,3-dichloro-2-propanol. Each route presents distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact. The selection of an optimal route is contingent on the specific requirements of the manufacturing process, including scale, cost-effectiveness, and regulatory considerations.
Performance Comparison
The following table summarizes the key quantitative data for the different synthetic routes to the ganciclovir side chain, providing a head-to-head comparison of their performance.
| Parameter | Route 1: From Glycerol | Route 2: From Epichlorohydrin | Route 3: From 1,3-Dichloro-2-propanol |
| Starting Material | Glycerol | Epichlorohydrin | 1,3-Dichloro-2-propanol |
| Key Intermediate(s) | 1,3-Dioxolane derivative, [(1,4-dioxaspiro[4.5]decan-2-yl)methoxy]methyl acetate | 1,3-Dibenzyloxy-2-propanol, 1,3-dibenzyloxy-2-(chloromethoxy)propane | 1,3-dichloro-2-acetoxymethoxypropane |
| Overall Yield | Moderate | Good | High[1] |
| Key Reagents | Cyclohexanone, methoxymethyl acetate, p-toluenesulfonic acid | Benzyl chloride, sodium hydride, paraformaldehyde, hydrogen chloride | Paraformaldehyde, acetic anhydride, potassium acetate |
| Reaction Conditions | Moderate temperatures | Requires strong base and cryogenic conditions | Elevated temperatures |
| Advantages | Readily available and inexpensive starting material. | Well-established route. | High overall yield, atom economical.[1] |
| Disadvantages | Formation of regioisomers requiring separation. | Use of hazardous reagents like sodium hydride. | Use of chlorinated compounds. |
| Environmental/Safety Concerns | Use of organic solvents. | Use of highly flammable and reactive reagents. | Generation of chlorinated waste. |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Route 1: From Glycerol
References
Mass Spectrometry Analysis: A Comparative Guide to 1,3-Diacetoxy-2-(acetoxymethoxy)propane and Alternatives in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a key precursor to the antiviral drug Ganciclovir, and its active form, Ganciclovir, against a common alternative, Penciclovir. The information presented herein is supported by experimental data to aid researchers in the identification, characterization, and quantification of these critical antiviral compounds.
Performance Comparison: Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound, Ganciclovir, and Penciclovir, facilitating a direct comparison of their fragmentation patterns under mass spectrometric analysis. This data is crucial for the development of selective and sensitive analytical methods.
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Analytical Method |
| This compound | 248.23[1] | 249.09[1] | 189.07, 147.06[1] | LC-QTOF-MS/MS[1] |
| Ganciclovir | 255.23 | 256.0 | 152.1 | LC-MS/MS |
| Penciclovir | 253.26 | 254.0 | 152.09 | LC-MS/MS |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are typical experimental protocols for the mass spectrometry analysis of the compared compounds.
Analysis of this compound as a Genotoxic Impurity
This method is adapted from a validated Liquid Chromatography-Quadrupole Time of Flight-Tandem Mass Spectrometry (LC-QTOF-MS/MS) procedure for the detection of this compound in valganciclovir hydrochloride.
-
Sample Preparation:
-
The sample is dissolved in a diluent of water and methanol (30:70 v/v).
-
-
Liquid Chromatography (LC):
-
Column: Acquity bridged ethylene hybrid C18 reverse phase column (100 mm × 4.6 mm × 1.7 μm).
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 3 µL.
-
Column Temperature: Ambient.
-
Autosampler Temperature: 5°C.
-
-
Mass Spectrometry (MS):
-
Instrument: Quadrupole Time of Flight (QTOF) Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan and product ion scan modes to identify the parent and fragment ions.
-
Analysis of Ganciclovir and Penciclovir in Biological Matrices
This protocol outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ganciclovir and Penciclovir in plasma.
-
Sample Preparation:
-
Protein precipitation is a common method for sample clean-up. An aliquot of plasma is treated with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged to remove proteins.
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition from the precursor ion to a specific product ion for each analyte.
-
Visualizing the Mechanism of Action
To understand the biological context of these antiviral agents, it is crucial to visualize their mechanism of action. This compound is a prodrug that is converted to Ganciclovir. Ganciclovir, similar to Penciclovir, is a nucleoside analogue that, upon activation via phosphorylation, inhibits viral DNA synthesis.
Caption: Mechanism of action of Ganciclovir.
Experimental Workflow
The general workflow for the mass spectrometry analysis of these compounds involves several key stages, from sample preparation to data analysis.
Caption: General workflow for LC-MS/MS analysis.
References
A Comparative Guide to Acyloxymethyl Prodrug Moieties: 1,3-Diacetoxy-2-(acetoxymethoxy)propane vs. Pivaloyloxymethyl-based Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, an acetoxymethyl-containing compound, and a representative pivaloyloxymethyl (POM) alternative. The selection of a suitable promoiety is a critical decision in prodrug design, influencing key parameters such as stability, solubility, and bioavailability. This document presents a comparative analysis based on physicochemical properties, purity, and stability, supported by detailed experimental protocols to aid in the rational selection of these important chemical entities.
Representative Certificate of Analysis
A Certificate of Analysis (CoA) is a crucial document detailing the quality and purity of a chemical substance. Below are representative CoAs for this compound and a comparable pivaloyloxymethyl-containing compound, Chloromethyl Pivalate, based on compiled data from various suppliers.
Table 1: Representative Certificate of Analysis - this compound
| Parameter | Specification |
| Appearance | Colorless to pale yellow viscous liquid |
| Identification (IR, NMR) | Conforms to structure |
| Assay (by GC) | ≥ 97.0% |
| Molecular Formula | C₁₀H₁₆O₇ |
| Molecular Weight | 248.23 g/mol |
| Density | Approximately 1.177 g/cm³[1] |
| Boiling Point | Approximately 311 °C |
| Flash Point | Approximately 134 °C[1] |
| Solubility | Soluble in organic solvents such as Chloroform and Methanol; sparingly soluble in water.[2] |
| Water Content (by KF) | ≤ 0.5% |
| Related Impurities (by GC) | Individual Impurity: ≤ 1.0%, Total Impurities: ≤ 3.0% |
Table 2: Representative Certificate of Analysis - Chloromethyl Pivalate (Alternative)
| Parameter | Specification |
| Appearance | Clear, colorless to slightly yellow liquid[3] |
| Identification (IR, NMR) | Conforms to structure |
| Assay (by GC) | ≥ 97.0% (Typical purities can be >99.0%)[4] |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [5] |
| Density | Approximately 1.045 g/mL at 25 °C[3][4] |
| Boiling Point | 146-148 °C[3][4] |
| Flash Point | Approximately 40 °C[6] |
| Solubility | Miscible with most organic solvents; immiscible with water.[3] |
| Water Content (by KF) | ≤ 0.2% |
| Related Impurities (by GC) | Individual Impurity: ≤ 0.5%, Total Impurities: ≤ 2.0% |
Comparative Analysis of Physicochemical Properties
The choice between an acetoxymethyl and a pivaloyloxymethyl promoiety can significantly impact a prodrug's characteristics. The bulky tert-butyl group in the pivaloyloxymethyl moiety generally imparts greater lipophilicity and steric hindrance compared to the methyl group in the acetoxymethyl moiety. This can influence solubility, with the more lipophilic POM derivatives often showing enhanced solubility in non-polar organic solvents and lipids.
The steric bulk of the pivaloyl group can also play a crucial role in the stability of the prodrug. It can sterically hinder the approach of hydrolytic enzymes, potentially leading to a slower rate of cleavage and a longer half-life in biological systems. This modulation of stability is a key consideration in designing prodrugs with specific release profiles.
Experimental Protocols
1. Purity Determination by Gas Chromatography (GC)
This method is suitable for the routine quality control of both this compound and Chloromethyl Pivalate.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Analysis: The retention time of the principal peak in the chromatogram of the sample solution should correspond to that of a reference standard. The purity is calculated based on the peak area percentage.
2. Comparative Hydrolytic Stability Study by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to compare the hydrolytic stability of acetoxymethyl and pivaloyloxymethyl-containing compounds in a buffered solution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a suitable wavelength for the specific compounds).
-
Sample Preparation:
-
Prepare stock solutions of each compound in Acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solutions with a pH 7.4 phosphate buffer to a final concentration of 100 µg/mL.
-
-
Procedure:
-
Inject a sample of each buffered solution at time zero to determine the initial peak area.
-
Incubate the solutions at 37 °C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound over time.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time. The half-life (t₁/₂) for the hydrolysis of each compound can be calculated from the slope of the linear regression of the natural logarithm of the concentration versus time.
Visualization of Workflows
Workflow for Quality Control and Purity Assessment
Caption: Quality control workflow for chemical intermediates.
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for comparative hydrolytic stability study.
References
- 1. Chloromethyl pivalate | CAS#:18997-19-8 | Chemsrc [chemsrc.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
- 4. Chloromethyl pivalate 97 18997-19-8 [sigmaaldrich.com]
- 5. Chloromethyl pivalate | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 特戊酸氯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Analytical Techniques for the Quality Control of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quality control of 1,3-Diacetoxy-2-(acetoxymethoxy)propane, a critical precursor in the synthesis of antiviral drugs such as Ganciclovir and Valganciclovir.[1][2][3][4] Ensuring the purity and quality of this raw material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines various analytical methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers and quality control professionals in selecting the most appropriate techniques for their needs.
Comparison of Analytical Techniques
The quality control of this compound involves a multi-faceted approach, utilizing both chromatographic and spectroscopic methods to determine purity, identify impurities, and confirm the chemical structure. The choice of technique depends on the specific quality attribute being assessed.
| Analytical Technique | Principle | Application in Quality Control | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity | Purity determination and assay of the main component and non-volatile impurities.[1] | Widely available, robust, and provides quantitative results. | May lack the sensitivity and specificity for detecting trace-level genotoxic impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis | Ultra-trace level quantification of genotoxic impurities.[1][5] | Highly sensitive and specific, enabling the detection and quantification of impurities at parts-per-million (ppm) levels.[5] | Higher equipment cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Identification and quantification of volatile and semi-volatile impurities.[6] | Excellent for analyzing residual solvents and other volatile organic impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural elucidation and confirmation of the identity of this compound.[7][8] | Provides detailed structural information, enabling unambiguous identification. | Lower sensitivity compared to mass spectrometry, not ideal for trace analysis. |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the molecule | Identification of functional groups and confirmation of the compound's identity.[1] | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Limited quantitative capabilities and may not be suitable for complex mixtures. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measurement of the absorption of UV or visible radiation | Can be used for quantitative analysis if a suitable chromophore is present.[1] | Simple and inexpensive. | Lacks specificity and is less informative for structural characterization of this aliphatic compound.[1] |
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound as a Genotoxic Impurity
This method is designed for the ultra-trace level quantification of this compound in Valganciclovir hydrochloride.[5]
Instrumentation:
-
Liquid Chromatograph coupled with a Quadrupole Time of Flight Tandem Mass Spectrometer.[5]
Chromatographic Conditions:
-
Column: Acquity bridged ethylene hybrid C18 reverse phase column (100 mm × 4.6 mm × 1.7 μm).[5]
-
Mobile Phase:
-
Elution: Isocratic with a ratio of 50:50 (v/v) of Mobile Phase-A and Mobile Phase-B.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 3 μL.[5]
-
Oven Temperature: Ambient.[5]
-
Autosampler Temperature: 5°C.[5]
-
Run Time: 3.0 min.[5]
Sample Preparation:
-
Diluent: Water and methanol in the ratio of 30:70 (v/v).[5]
Performance Data:
-
Retention Time: Approximately 1.830 min.[5]
-
Limit of Detection (LOD): 0.027 ppm.[5]
-
Limit of Quantification (LOQ): 0.083 ppm.[5]
-
Linearity: 0.082 to 1.236 ppm with a regression coefficient of 0.9972.[5]
-
Accuracy (Recoveries): 93.3% to 110.0%.[5]
General HPLC-UV Method for Purity Determination
This is a typical method for assessing the purity of this compound.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.[1]
Chromatographic Conditions:
-
Column: C18 column.[1]
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol.[1]
-
Elution: Can be isocratic (constant mobile phase composition) or gradient (variable mobile phase composition) to achieve optimal separation.[1]
-
Detection: UV detector; the wavelength should be optimized for the analyte.[1]
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a pharmaceutical raw material like this compound.
Caption: A typical workflow for the quality control of a pharmaceutical raw material.
Conclusion
The quality control of this compound requires a combination of analytical techniques to ensure its identity, purity, and quality. While HPLC with UV detection is a staple for routine purity assessment, the high-sensitivity LC-MS/MS method is indispensable for controlling potentially genotoxic impurities to ultra-trace levels.[1][5] Spectroscopic methods like NMR and IR play a crucial role in the definitive identification and structural confirmation of the material. By employing a scientifically sound and validated set of analytical procedures, pharmaceutical manufacturers can ensure the integrity of their final drug products.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. This compound | 86357-13-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Efficacy in the Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a critical step in the production of various antiviral nucleoside analogs, most notably Ganciclovir. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts employed in the synthesis of this compound and its subsequent reactions, supported by available experimental data.
Comparative Analysis of Catalytic Performance
The selection of an appropriate catalyst is pivotal in optimizing the synthesis of this compound, which is primarily achieved through the acetylation of glycerol derivatives. The most common catalysts employed are strong acids, both homogeneous and heterogeneous. While direct comparative studies on the synthesis of the title compound are scarce in publicly available literature, valuable insights can be drawn from the extensive research on its use in the synthesis of Ganciclovir.
The following table summarizes the performance of various catalysts in reactions involving this compound, primarily focusing on the subsequent alkylation of guanine derivatives, which serves as a strong indicator of their efficacy in activating the substrate.
| Catalyst | Type | Substrate(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| p-Toluenesulfonic acid | Homogeneous | Diacetyl guanine, this compound | N,N-Dimethylformamide | 90-100 | 40-63 | Not explicitly stated for the intermediate, but 45-70.2% for subsequent product | Commonly used acid catalyst for this class of reactions.[1] |
| Methanesulfonic acid | Homogeneous | Diacetyl guanine, this compound | Not specified | Not specified | Not specified | 45-70.2% for subsequent product | An effective alternative to p-toluenesulfonic acid.[1] |
| Sulfuric acid | Homogeneous | Diacetyl guanine, this compound | Not specified | Not specified | Not specified | 45-70.2% for subsequent product | A strong mineral acid also used as a catalyst.[1] |
| Amberlite IR-120 | Heterogeneous | Guanine, Acetic Anhydride, this compound | Not specified | Not specified | Approx. 3.5 | 96% (overall yield for one-pot Ganciclovir synthesis) | A recyclable, eco-friendly catalyst demonstrating high efficiency and regioselectivity.[2][3] |
| Boron trifluoride etherate | Homogeneous (Lewis Acid) | Diacetyl guanine, this compound | Not specified | Not specified | Not specified | Not specified | Mentioned as a catalyst for the condensation reaction.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for key catalysts.
Protocol 1: p-Toluenesulfonic Acid Catalyzed Alkylation of Diacetyl Guanine
This protocol is adapted from patent literature describing the synthesis of a Ganciclovir intermediate using this compound.
Materials:
-
Diacetyl guanine
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Toluene
Procedure:
-
A mixture of diacetyl guanine (e.g., 25 g, 0.106 mole), this compound (e.g., 40.0 g, 0.161 mole), and p-toluenesulfonic acid monohydrate (e.g., 0.5 g) in N,N-dimethylformamide (e.g., 75 ml) is prepared.
-
The reaction mixture is heated to 95-100°C with continuous stirring for approximately 42 hours.
-
Upon completion of the reaction, the solvent is removed under vacuum to yield a syrup.
-
The resulting residue is then purified through crystallization, typically using a mixture of methanol and toluene, to isolate the N-9 alkylated product.
Protocol 2: One-Pot Synthesis of Ganciclovir using Amberlite IR-120
This protocol highlights the use of a heterogeneous catalyst in a streamlined, one-pot process.
Materials:
-
Guanine
-
Acetic anhydride
-
Iodine
-
This compound (AMDP)
-
Amberlite IR-120
Procedure:
-
Guanine is first treated with acetic anhydride in the presence of a catalytic amount of iodine to form diacetyl guanine in situ.
-
This compound and Amberlite IR-120 are then added to the reaction mixture.
-
The reaction proceeds to achieve N-alkylation.
-
The final step involves deacetylation to yield Ganciclovir.
-
The Amberlite IR-120 catalyst can be recovered by filtration and potentially reused. This method is noted for its high yield (around 96%), operational simplicity, and eco-friendly nature due to the recyclable catalyst and reduced solvent usage.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the synthesis of this compound and its subsequent reaction.
Caption: Generalized workflow for catalyst efficacy comparison.
References
literature review of 1,3-Diacetoxy-2-(acetoxymethoxy)propane analytical data
An In-Depth Comparative Guide to the Analytical Characterization of 1,3-Diacetoxy-2-(acetoxymethoxy)propane
Authored by a Senior Application Scientist
This guide provides a comprehensive review and comparison of analytical methodologies for the characterization of this compound (CAS No. 86357-13-3). As a pivotal intermediate in the synthesis of critical antiviral drugs such as Ganciclovir and its prodrug, Valganciclovir, rigorous and precise analytical control is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the selection and application of various analytical techniques.
Introduction and Physicochemical Profile
This compound is an acyclic glycerol derivative whose structural integrity and purity directly impact the synthesis yield and impurity profile of nucleoside analog antivirals.[1] Understanding its fundamental properties is the first step in developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86357-13-3 | [1][5][6][7][8] |
| Molecular Formula | C₁₀H₁₆O₇ | [5][7][8] |
| Molecular Weight | 248.23 g/mol | [1][5][7][8] |
| Synonyms | 2-Acetoxymethoxy-1,3-diacetoxy propane, Triacetyl Methoxyglycerin | [4][9] |
| Appearance | White crystalline powder or clear, colorless to light yellow oil | [4][6] |
| Boiling Point | 311 °C | [4][6][9] |
| Density | 1.177 g/cm³ | [4][5][6][9] |
| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [4] |
Spectroscopic Techniques for Structural Elucidation
The primary objective of spectroscopic analysis is the unambiguous confirmation of the molecule's identity and structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1]
-
¹H NMR Spectroscopy: A proton NMR spectrum provides definitive evidence of the compound's structure. The expected spectrum would feature distinct signals confirming the presence of all key proton environments: the acetyl groups, the methoxy group, and the propane backbone. The integration values (proton ratios) and splitting patterns are crucial for confirming connectivity.
-
¹³C NMR Spectroscopy: The carbon-13 spectrum complements the ¹H NMR by showing signals for each unique carbon atom.[1] This confirms the presence of the carbonyl carbons from the three ester groups, the carbons of the propane backbone, the methoxy carbon, and the methyl carbons of the acetyl groups, providing a complete carbon framework of the molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[1] For this compound, the IR spectrum serves as a crucial identity check.
Expected Characteristic IR Absorption Bands:
-
C=O Stretching: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is the most prominent feature, characteristic of the carbonyl groups in the ester functionalities.[1]
-
C-O Stretching: Strong absorption bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of both the ester and ether linkages.[1]
-
C-H Stretching: Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation
Mass spectrometry provides the molecular weight and critical information about the molecule's stability and fragmentation pathways, further confirming its identity.
-
Molecular Ion Peak: The mass spectrum should display a molecular ion peak (or a protonated/sodiated adduct) corresponding to its molecular weight of 248.23 g/mol .
-
Fragmentation Pattern: The fragmentation is often predictable and provides structural validation. A characteristic fragmentation pathway for this molecule is the neutral loss of acetic acid (60 Da), which can occur from the ester groups.[1] Advanced techniques like tandem mass spectrometry (MS/MS) can isolate the parent ion and fragment it through collision-induced dissociation (CID) to provide unequivocal structural data.[1]
Chromatographic Methods: A Comparative Guide for Purity and Quantification
Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and potential degradation products.[1] The choice of technique depends on the analytical objective, such as routine purity testing or ultra-trace level impurity quantification.
Caption: General analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the purity determination and assay of non-volatile and thermally labile compounds like this compound.[1]
-
Why it Works: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides excellent resolving power for this molecule and its potential impurities.
-
Advantages: High resolution, robust, suitable for non-volatile compounds, and easily coupled with various detectors (e.g., UV, MS).
-
Considerations: Requires solvent consumption; method development can be time-consuming.
Gas Chromatography (GC)
While the compound has a high boiling point, GC is still frequently used to verify purity, likely focusing on more volatile starting materials or by-products.[1]
-
Why it Works: GC separates compounds based on their volatility and interaction with the stationary phase. For the main component, high-temperature columns and inlets would be necessary.
-
Advantages: Excellent for resolving volatile and semi-volatile impurities, high efficiency, and typically faster run times than traditional HPLC.
-
Considerations: The high boiling point (311 °C) can be challenging, potentially requiring high inlet and oven temperatures that risk on-column degradation. Not suitable for non-volatile impurities.
Table 2: Comparison of HPLC and GC for Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and semi-volatile compounds. |
| Typical Column | C18 Reversed-Phase | Fused silica capillary with various stationary phases (e.g., polysiloxane). |
| Mobile Phase | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium, Nitrogen) |
| Operating Temp. | Typically near ambient | High temperature (up to 300-350 °C) |
| Primary Application | Purity, assay, and quantification of the main component and non-volatile impurities. | Analysis of residual solvents and volatile impurities. |
| Detection | UV, MS | Flame Ionization (FID), MS |
Advanced Methodologies: LC-MS/MS for Genotoxic Impurity Quantification
In the context of pharmaceutical manufacturing, this compound can be a process-related impurity in the final drug substance. Given its chemical structure, it may be classified as a potential genotoxic impurity (GTI), which requires monitoring and control at parts-per-million (ppm) levels. A highly sensitive and selective LC-MS/MS method is the gold standard for this task.[2][10]
Caption: Experimental workflow for LC-MS/MS trace impurity analysis.
Protocol: LC-QTOF-MS/MS Method for Trace Quantification
This protocol is based on a validated method for quantifying this compound as a GTI in Valganciclovir HCl.[2][10]
1. Sample and Standard Preparation:
-
Diluent: Prepare a mixture of water and methanol (30:70 v/v).[2][10]
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution.
-
Spiked Sample: Prepare samples of the API spiked with known concentrations of the impurity standard for accuracy and recovery studies.
2. Chromatographic Conditions:
-
System: UHPLC or HPLC system coupled to a QTOF or triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18, 100 mm x 4.6 mm, 1.7 µm particle size.[2][10]
-
Elution: Isocratic with a 50:50 (v/v) ratio of Mobile Phase A and B.[2][10]
-
Column Temperature: Ambient.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Parent/Fragment Ions: Specific parent and fragment ions must be determined through infusion of a standard. This provides the selectivity needed for trace analysis.
4. Method Validation and Performance: A validated method demonstrates exceptional performance, which is critical for controlling a GTI.
Table 3: Illustrative Performance Data for a Validated LC-MS/MS Method [2][10]
| Parameter | Result | Significance |
| Retention Time | 1.830 min | A short run time of 3.0 min allows for high throughput. |
| Limit of Detection (LOD) | 0.027 ppm | Demonstrates the method's ability to detect minute traces. |
| Limit of Quantification (LOQ) | 0.083 ppm | The lowest concentration that can be reliably quantified. |
| Linearity Range | 0.082 to 1.236 ppm | The concentration range over which the response is proportional. |
| Correlation Coefficient (r²) | >0.997 | Indicates excellent linearity across the specified range. |
| Accuracy (% Recovery) | 93.3% to 110.0% | Shows the method accurately measures the known amount of impurity. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. While NMR, IR, and MS are indispensable for initial structural confirmation, chromatography is the cornerstone of quality control. HPLC provides a robust method for purity and assay, whereas highly sensitive LC-MS/MS methods are essential when this compound must be controlled as a trace-level genotoxic impurity in a final drug product. The selection of the appropriate analytical technique must be guided by the specific objective, whether it is routine identification, bulk purity assessment, or ensuring patient safety through rigorous impurity monitoring.
References
- 1. This compound | 86357-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 6. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3), ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling should occur in a well-ventilated area or outdoors.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or at an approved waste disposal plant.[1][2]
1. Waste Identification and Classification:
-
Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent regional regulations.[1]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]
2. Containment and Labeling:
-
Keep the compound in its original or a suitable, tightly closed container for disposal.[2]
-
Clearly label the container with the chemical name: "this compound" and any other required hazard warnings.
3. Handling Spills:
-
In the event of a spill, prevent it from entering drains, waterways, or soil.[1][2]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
4. Professional Disposal:
-
Contact a licensed professional waste disposal company to handle the surplus or non-recyclable solutions.[2]
-
Alternatively, arrange for disposal at an approved waste disposal plant.[1] A recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
5. Disposal of Contaminated Packaging:
-
Do not reuse empty containers.[1]
-
Dispose of contaminated packaging in the same manner as the unused product.[1][2]
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value |
| CAS Number | 86357-13-3 |
| Molecular Formula | C10H16O7 |
| Purity | Typically ≥98% |
| Flash Point | 134 °C |
| Density | 1.177 g/cm³ |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS No. 86357-13-3). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
This compound is a colorless to pale yellow, viscous liquid.[1] It is soluble in organic solvents such as chloroform and methanol, but has limited solubility in water.[2][3]
| Property | Value |
| CAS Number | 86357-13-3 |
| Molecular Formula | C10H16O7 |
| Molecular Weight | 248.23 g/mol [3][4][5] |
| Appearance | Colorless to light yellow oil or liquid[1][2][5] |
| Boiling Point | 311°C[2][6] |
| Flash Point | 134°C[2][6][7] |
| Density | 1.177 g/cm³[2][6][7] |
| Storage Temperature | Room Temperature[2][8], or 2°C - 8°C[7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] The signal word for this chemical is "Warning".[8][9]
A comprehensive PPE plan is mandatory when handling this chemical. The following table outlines the required equipment.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[9] | Protects against splashes that can cause serious eye irritation.[9] Eyewear must be tested and approved under standards like OSHA 29 CFR 1910.133 or EU EN166.[9] |
| Hands | Chemically resistant gloves. | Prevents skin contact which can cause irritation.[9] The specific glove material should be selected based on chemical resistance and the duration of use. |
| Body | Laboratory coat and close-toed footwear. | Provides a primary barrier against accidental spills and splashes.[9] |
| Respiratory | Required when vapors or aerosols are generated.[10] | Protects against respiratory tract irritation.[4][9] For nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the procedural steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Detailed Methodologies
Spill and Leak Procedures:
-
Personal Precautions: Use personal protective equipment as outlined above. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[4][9]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite), then sweep or vacuum up and place it into a suitable, closed container for disposal.[9]
First Aid Measures:
-
General Advice: Immediately consult a physician and show them the Safety Data Sheet (SDS).[4][9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][9]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water.[4][9] If skin irritation occurs, get medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][9]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Storage and Disposal Plan:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][9] Keep the container tightly closed and stored locked up.[9]
-
Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[9] Dispose of the contents and container at an approved waste disposal plant.[9] It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not reuse empty containers.[9]
While this compound is used as an intermediate in the synthesis of antiviral drugs like Ganciclovir, detailed experimental protocols regarding its specific toxicological profile are not extensively available in public literature.[1][3][11] The handling procedures provided here are based on established safety data for chemicals with similar hazard classifications. Users must always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
References
- 1. Page loading... [guidechem.com]
- 2. 86357-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound CAS 86357-13-3 [minglangchem.com]
- 6. This compound, CAS No. 86357-13-3 - iChemical [ichemical.com]
- 7. This compound | 86357-13-3 | FD32703 [biosynth.com]
- 8. This compound | 86357-13-3 [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | 86357-13-3 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
